Lactose octaacetate
Description
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Properties
IUPAC Name |
[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945007 | |
| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1 | |
| Record name | beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | |
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| Record name | Maltose octaacetate | |
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| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
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| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
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| Record name | Alpha-D-cellobiose octaacetate | |
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| Record name | Cellobiose octaacetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Lactose Octaacetate: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to lactose octaacetate. This fully acetylated derivative of lactose serves as a key intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides.
Chemical Structure and Nomenclature
This compound, a disaccharide derivative, consists of a galactose and a glucose unit linked by a β-1,4 glycosidic bond. All eight of the hydroxyl groups of lactose are acetylated. The anomeric center of the glucose residue can exist in either an α or β configuration, leading to α-lactose octaacetate and β-lactose octaacetate, respectively. The β-anomer is the more thermodynamically stable and commonly isolated form.
Systematic IUPAC Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]
Common Names: β-Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]
Chemical Structure of β-Lactose Octaacetate:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that properties such as melting point can vary depending on the anomeric purity of the sample.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2] |
| Molecular Weight | 678.59 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 75-144 °C (highly dependent on anomeric purity) | [1][4] |
| Specific Rotation ([α]D) | -4.14° (c=10, CHCl₃) for high-purity β-anomer | [2] |
| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). Sparingly soluble in water. | [1][5] |
| Density | 1.37 g/cm³ | [6] |
| Boiling Point | 683.1 °C at 760 mmHg | [6] |
Note on Melting Point: The wide range of reported melting points for this compound is attributed to the presence of varying amounts of the α-anomer, which can co-crystallize with the β-anomer.[2] 1H NMR spectroscopy is considered a more reliable method for determining the purity and anomeric ratio of this compound than melting point or specific rotation alone.[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of β-Lactose Octaacetate: δ 5.66 (d, 1H, J = 8.5 Hz, H-1I), 5.40 (dd, 1H, J = 3.4 Hz, J = 0.7 Hz, H-4II), 5.26 (dd, 1H, J = 8.1 Hz, J = 10.4 Hz, H-2II), 5.05 (dd, 1H, J = 8.5 Hz, J = 9.5 Hz, H-2I), 5.02 (overlap, 1H, H-3II), 4.56 (d, 1H, J = 8.0 Hz, H-1II), 4.32 (overlap, 1H, H-6aI), 4.20–4.12 (m, 2H, H-6aII, H-6bII), 4.05 (m, 2H, H-6bI, H-5II), 3.99 (m, 1H, H-5I), 3.61 (dd, 1H, J = 8.5 Hz, J = 10.0 Hz, H-4I), 2.15, 2.10, 2.08, 2.05, 2.04, 2.03, 1.96, 1.95 (8s, 24H, 8 x COCH₃).[2]
¹³C NMR (126 MHz, CDCl₃) of β-Lactose Octaacetate: δ 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), 81.50, 77.67, 77.41, 77.16, 75.41, 73.12, 72.82, 72.36, 72.24, 71.22, 71.10, 70.71, 70.61, 70.38, 70.29, 69.45, 68.85, 68.52, 66.85, 66.75, 62.21, 61.66, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 (COCH₃).[7]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the acetate esters and the C-O stretching of the glycosidic linkages.
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretching (ester) |
| ~1230 | C-O stretching (ester) |
| ~1050 | C-O stretching (glycosidic bond) |
Experimental Protocols
Synthesis of β-Lactose Octaacetate (Revised Classical Method)
This protocol is adapted from the work of Hudson and Johnson, with revisions for improved purity and yield.[2]
Materials:
-
α-Lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine acetic anhydride and anhydrous sodium acetate.
-
Heat the mixture to near boiling with stirring.
-
Slowly add α-lactose monohydrate in portions, maintaining the temperature.
-
Continue heating and stirring for 20 minutes after all the lactose has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a large volume of ice-water (approximately 10 volumes relative to the acetic anhydride) with vigorous stirring.
-
Continue stirring overnight to allow for the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Neutralize the crude product by suspending it in water and adding solid sodium bicarbonate until effervescence ceases.
-
Collect the neutralized product by vacuum filtration, wash with water, and air dry.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Slowly add methanol (approximately 10 volumes relative to the dichloromethane) with stirring to induce crystallization.
-
Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure β-lactose octaacetate. The purity should be assessed by ¹H NMR spectroscopy.[2][8]
Microwave-Assisted Synthesis of this compound
This method offers a more rapid and "green" alternative to the classical synthesis.[3][7]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
95% Ethanol
Procedure:
-
In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.
-
After irradiation, pour the hot mixture into a beaker containing ice and distilled water.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.
-
Filter the white solid under vacuum and wash with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven to a constant weight.[3]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of β-lactose octaacetate.
Caption: Workflow for the synthesis and purification of β-lactose octaacetate.
This guide provides essential technical information for researchers working with this compound. The detailed protocols and compiled data will be a valuable resource for the synthesis, purification, and characterization of this important carbohydrate derivative.
References
- 1. synthose.com [synthose.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactose [drugfuture.com]
- 5. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 6. This compound, CAS No. 6291-42-5 - iChemical [ichemical.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of Lactose Octaacetate from D-Lactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate from D-lactose, a key intermediate in synthetic carbohydrate chemistry.[1] this compound serves as a versatile starting material for the synthesis of various biologically significant oligosaccharides.[1] This document outlines detailed experimental protocols for both conventional and microwave-assisted synthesis, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and reaction mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound. This allows for a clear comparison of reaction conditions, yields, and product characteristics.
| Method | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Optical Rotation [α]D | Reference |
| Conventional Heating | D-lactose, Acetic Anhydride | Sodium Acetate | 2 hours | 100 °C | ~85 | - | - | [2] |
| Conventional Heating | D-lactose monohydrate, Acetic Anhydride | Sodium Acetate | 45 min | Near boiling | 70 (crude) | 94.5–97.0 | -4.07 (c 10.0, CHCl3) | [3] |
| Microwave-Assisted | D-lactose monohydrate, Acetic Anhydride | Sodium Acetate | 10 min | 700 W | 74 | - | - | [4] |
| Microwave-Assisted | D-lactose monohydrate, Acetic Anhydride | Sodium Acetate | 15-20 min | 700 W | 91 | 89-91.5 | -27 (c 1, CHCl3) | [5] |
| Iodine Catalyzed | D-lactose, Acetic Anhydride | Iodine | Overnight | Room Temperature | - | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Conventional Synthesis using Acetic Anhydride and Sodium Acetate
This protocol is a classic and widely used method for the acetylation of lactose.
Materials:
-
D-lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
In a round-bottom flask, a mixture of acetic anhydride and anhydrous sodium acetate is heated to near boiling.[3]
-
D-lactose monohydrate is added in small portions to the heated mixture with stirring.[3]
-
The reaction mixture is heated under reflux with continuous stirring for approximately 30-45 minutes after all the lactose has dissolved.[2][3]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the hot reaction mixture is poured into a beaker containing a mixture of ice and water and stirred gently overnight to precipitate the product and hydrolyze the excess acetic anhydride.[3][4][5]
-
The crude this compound is collected by vacuum filtration and washed with cold water.[4][5]
-
The crude product is then purified by recrystallization from a solvent mixture such as dichloromethane-methanol to yield pure β-lactose octaacetate.[3][7]
Microwave-Assisted Synthesis
This method offers a more rapid and energy-efficient "green" approach to the synthesis.[5][8]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask suitable for microwave chemistry, D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol) is mixed with acetic anhydride (e.g., 30 cm³, 0.27 mol) and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol).[4][5]
-
The flask is placed in a microwave reactor and irradiated at 700 W for a specified time, typically ranging from 10 to 20 minutes.[4][5]
-
After irradiation, the sample is poured into a beaker containing distilled water and ice cubes.[4][5]
-
The mixture is stirred and then left at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[4][5]
-
The precipitate is collected by vacuum filtration and washed with distilled water.[4][5]
-
The product is further purified by recrystallization from 95% ethanol and then distilled water.[4][5]
-
The purified this compound is dried in a vacuum oven to a constant weight.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Acetylation of D-Lactose to form this compound.
References
- 1. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of peracetylated lactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of peracetylated lactose, also known as lactose octaacetate. This derivative of lactose, a disaccharide naturally found in milk, possesses unique characteristics that make it a compound of interest in various scientific and pharmaceutical applications. Its increased hydrophobicity and altered chemical reactivity compared to its parent molecule open avenues for its use as a synthetic intermediate, a potential bioactive agent, and a component in drug delivery systems.[1][] This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of its chemical structure and analytical workflows.
Core Physical and Chemical Properties
Peracetylated lactose is typically a white to off-white crystalline solid.[3] The full acetylation of the hydroxyl groups on the lactose molecule significantly alters its physical and chemical properties, most notably increasing its solubility in organic solvents and decreasing its solubility in water.[3]
Table 1: Physical Properties of Peracetylated Lactose
| Property | Value | References |
| Molecular Formula | C₂₈H₃₈O₁₉ | [][4] |
| Molecular Weight | 678.59 g/mol | [][4] |
| Melting Point | 75-97.5 °C (range varies with purity and anomeric mixture) | [1][4][5][6][7] |
| Appearance | White to faint yellow powder/crystalline solid | [1][3] |
| Taste | Slightly bitter | [1] |
Table 2: Solubility and Optical Rotation
| Property | Details | References |
| Solubility | Soluble in organic solvents such as chloroform, acetone, methanol, ethanol, acetonitrile, dimethylformamide (DMFA), and dimethyl sulfoxide (DMSO). Less soluble in water. | [1][3][8] |
| Optical Rotation [α]D | Negative values have been reported, for instance, -4.14° (c 10.0, CHCl₃). This is a significant change from the positive optical rotation of lactose (+52.3°). | [1][5] |
Spectroscopic and Chromatographic Data
The structure and purity of peracetylated lactose are commonly confirmed through various spectroscopic and chromatographic techniques.
Table 3: Spectroscopic Data
| Technique | Key Observations | References |
| ¹H NMR (in CDCl₃) | Complex multiplets are observed. Key signals include those in the anomeric region, which can be used to determine the ratio of α and β anomers. | [1][5][9] |
| ¹³C NMR (in CDCl₃) | Signals corresponding to the acetyl carbonyl groups and the carbon backbone of the sugar rings are observed. The anomeric carbon signals are particularly informative. | [5][9] |
| FTIR (KBr pellet) | Characteristic bands for acetyl groups (C=O stretching) are observed around 1750 cm⁻¹. Other typical bands include C-H and C-O stretching vibrations. | [1] |
| UV Spectroscopy | In solvents like methanol and ethanol, an absorption maximum is detected around 209-210 nm. | [1] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be used to confirm the molecular weight and structure. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of peracetylated lactose. The following protocols are based on established methods found in the literature.
Microwave-Assisted Synthesis of Peracetylated Lactose
This method offers a rapid and efficient alternative to conventional heating.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
Procedure:
-
Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.[1]
-
Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes to achieve a high yield.[1]
-
After irradiation, pour the hot reaction mixture into 200 cm³ of ice-cold distilled water.[1]
-
Stir the mixture and leave it at 4 °C for 12 hours to allow the peracetylated lactose to precipitate as a white solid.[1]
-
Filter the precipitate under vacuum and wash it with distilled water.[1]
-
Dry the product in a vacuum oven to a constant weight.[1]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 20 mg of the synthesized peracetylated lactose in 0.6 mL of deuterated chloroform (CDCl₃).[1]
Instrumentation and Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 500 MHz).[1]
-
Reference the chemical shifts to tetramethylsilane (TMS).[1]
Determination of the Degree of Substitution (DS)
This titration method quantifies the extent of acetylation.
Materials:
-
Peracetylated lactose (0.5 g)
-
75% v/v ethanol (30 mL)
-
0.5 M Potassium hydroxide (KOH) (25 mL)
-
0.5 M Hydrochloric acid (HCl)
-
Phenolphthalein indicator
Procedure:
-
Accurately weigh 0.5 g of peracetylated lactose into a 100 mL flask.
-
Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes.[1]
-
Add 25 mL of 0.5 M KOH and stir for 2 hours to achieve saponification of the acetyl groups.[1]
-
Back-titrate the excess KOH with 0.5 M HCl using phenolphthalein as an indicator.[1]
-
Perform a blank titration under the same conditions without the sample.
-
Calculate the acetyl percentage and the degree of substitution based on the amount of KOH consumed.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the microwave-assisted synthesis of peracetylated lactose.
Caption: Experimental workflow for the characterization of peracetylated lactose.
Applications in Research and Drug Development
Peracetylated lactose serves as a versatile intermediate in synthetic carbohydrate chemistry.[1] Its modified properties also make it a candidate for various applications:
-
Antimicrobial and Antiviral Research: Studies have shown that peracetylated lactose exhibits antifungal and some antiviral activities, suggesting its potential as a bioactive compound.[1]
-
Drug Delivery: As a hydrophobic derivative of a biocompatible sugar, it holds potential for use in the formulation of drug delivery systems, such as in the formation of nanoparticles or as a coating material to modify drug release profiles.
-
Precursor for Glycosylation Reactions: The acetyl groups can act as protecting groups in multi-step syntheses, which can be selectively removed to allow for further chemical modifications, making it a valuable building block in medicinal chemistry.[11]
This guide provides a foundational understanding of the key physical and chemical properties of peracetylated lactose, along with practical experimental protocols. The data and methodologies presented are intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in their exploration and utilization of this versatile carbohydrate derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 4. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 95% | 23973-20-8 [sigmaaldrich.com]
- 7. synthose.com [synthose.com]
- 8. Evaluation of the amorphous content of lactose by solution calorimetry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of α-Lactose Octaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for α-lactose octaacetate, a fully acetylated derivative of lactose. The information compiled herein is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry, drug development, and materials science, facilitating the identification and characterization of this compound. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for α-lactose octaacetate.
Table 1: ¹H NMR Spectroscopic Data for α-Lactose Octaacetate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.66 | d | 8.5 | H-1I (β anomer) |
| 5.62 – 5.41 | m | ||
| 5.40 | dd | 3.4, 0.7 | H-4II (β anomer) |
| 5.26 | dd | 8.1, 10.4 | H-2II (β anomer) |
| 5.08 | dd | 39.8, 18.8 | |
| 5.05 | dd | 8.5, 9.5 | H-2I (β anomer) |
| 5.04 | d | 9.7 | |
| 5.02 | overlap | H-3II (β anomer) | |
| 4.86 | dddd | 46.1, 36.3, 16.8, 8.2 | |
| 4.56 | d | 8.0 | H-1II (β anomer) |
| 4.49 | ddd | 61.7, 46.4, 8.1 | |
| 4.32 | overlap | H-6aI (β anomer) | |
| 4.20 | d | 10.9 | |
| 4.20–4.12 | m | H-6aII, H-6bII (β anomer) | |
| 4.06 | d | 11.0 | |
| 4.05 | m | H-6bI, H-5II (β anomer) | |
| 3.99 | m | H-5I (β anomer) | |
| 3.98 – 3.80 | m | ||
| 3.81 | d | 7.7 | |
| 3.61 | dd | 8.5, 10.0 | H-4I (β anomer) |
| ~2 | -COCH₃ |
Note: The presented data is a compilation from multiple sources and may contain signals from both α and β anomers, as samples often exist as a mixture. The assignments for the β-anomer are specified where the source provided them[1]. The methyl protons of the acetyl groups typically appear around 2 ppm[2].
Table 2: ¹³C NMR Spectroscopic Data for α-Lactose Octaacetate
| Chemical Shift (δ) ppm | Assignment (α anomer) | Assignment (β anomer) |
| 173.22 - 168.91 | C=O (acetyl) | C=O (acetyl) |
| 101.9 | C-1II | |
| 101.53 | C-1β-D-Galp | |
| 100.74 | C-1β-D-Galp | |
| 100.52 | C-1α-Glc | |
| 91.30 | ||
| 89.2 | C-1I | |
| 82.1 | C-4I | |
| 81.50 | ||
| 77.67 - 77.16 | CDCl₃ | CDCl₃ |
| 76.2 | C-3I | |
| 75.41 | ||
| 73.12 | ||
| 72.82 | ||
| 72.36 | ||
| 72.24 | ||
| 71.5 | C-5II | |
| 71.22 | ||
| 71.10 | ||
| 70.8 | C-3II | |
| 70.71 | ||
| 70.61 | ||
| 70.5 | C-2I | |
| 70.38 | ||
| 70.29 | ||
| 69.6 | C-5I | |
| 69.5 | C-3I | |
| 69.45 | ||
| 68.85 | ||
| 68.7 | C-2II | |
| 68.52 | ||
| 66.8 | C-4II | |
| 66.75 | ||
| 62.21 | ||
| 62.1 | C-6I | |
| 61.8 | C-6II | |
| 61.66 | ||
| 60.96 | ||
| 20.44 - 20.06 | -COCH₃ | -COCH₃ |
Note: The chemical shifts for the carbonyl and methyl carbons of the acetate groups are characteristic[2]. Assignments for the α and β anomers are provided where available from the sources[1][3]. The solvent peak for CDCl₃ is also noted.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretching (ester) |
| ~1230 | C-O stretching (ester) |
| ~1050 | C-O stretching (pyranose ring) |
Note: The IR spectrum is dominated by strong absorbances from the ester carbonyl and C-O bonds.
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 765, 767 | [M+Na]⁺ for 2'-bromoethyl peracetylated lactose (with ⁷⁹Br and ⁸¹Br isotopes) |
Experimental Protocols
Synthesis of α-Lactose Octaacetate
A common method for the synthesis of lactose octaacetate is through the acetylation of lactose using acetic anhydride with a catalyst. One reported "green" synthesis method utilizes microwave irradiation[2][3].
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
95% Ethanol (for recrystallization)
Procedure:
-
D-(+)-lactose monohydrate (10.0 g, 0.029 mol) is mixed with acetic anhydride (30 cm³, 0.27 mol) and anhydrous sodium acetate (3.0 g, 0.036 mol) in a round-bottom flask[2][3].
-
The reaction mixture is subjected to microwave irradiation (e.g., 700 W for 10 minutes)[2][3].
-
The resulting sample is poured into 200 cm³ of distilled water with ice cubes, stirred, and left at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid[2][3].
-
The precipitate is filtered under vacuum and washed with distilled water[2].
-
Further purification is achieved by recrystallization from 95% ethanol and then distilled water[2].
-
The purified this compound is dried in a vacuum oven to a constant weight[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
Bruker Advance III 500 MHz spectrometer or equivalent[2].
Sample Preparation:
-
20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃)[2].
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at operating frequencies of 500 MHz and 126 MHz, respectively (or corresponding frequencies for the instrument used)[2].
-
Chemical shifts are reported in parts per million (ppm) with reference to tetramethylsilane (TMS)[2].
Infrared (IR) Spectroscopy
Instrumentation:
-
FT-IR spectrometer.
Data Acquisition:
-
Spectra are typically recorded over a range of 4000-400 cm⁻¹.
-
The number of scans can be optimized for signal-to-noise ratio (e.g., 132 scans)[2].
UV-Vis Spectroscopy
While not a primary structural elucidation tool for this compound, UV-Vis spectroscopy can provide information on its absorption properties in different solvents.
Instrumentation:
-
UV-Vis spectrophotometer.
Sample Preparation:
-
A solution of this compound (e.g., 1 mg/mL) is prepared in the solvent of interest (e.g., methanol, ethanol, acetonitrile)[2].
Data Acquisition:
-
Spectra are collected over a wavelength range of 190–400 nm[2].
-
The absorption maximum (λmax) is recorded. For instance, in methanol and ethanol, the λmax is observed at 209 nm and 210 nm, respectively[2].
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of α-lactose octaacetate.
Caption: Workflow for the synthesis and characterization of α-lactose octaacetate.
Logical Relationship of Spectroscopic Data to Molecular Structure
This diagram shows the logical connection between the different types of spectroscopic data and the structural features of α-lactose octaacetate they help to elucidate.
Caption: Relationship between spectroscopic data and molecular features of α-lactose octaacetate.
References
Biological Activities of Acetylated Lactose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of acetylated lactose derivatives, with a focus on their synthesis, anticancer, antimicrobial, and potential anti-inflammatory properties. The information is compiled from various scientific sources to support research and development in the pharmaceutical and related fields.
Synthesis of Acetylated Lactose Derivatives
The most well-documented acetylated lactose derivative is lactose octaacetate. Its synthesis is primarily achieved through the esterification of lactose with acetic anhydride. Both conventional heating and microwave-assisted methods have been reported, with the latter offering a more rapid and efficient "green" chemistry approach.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol describes a one-pot synthesis of this compound under microwave irradiation.[1]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
95% (v/v) ethanol
Procedure:
-
Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.[1]
-
Irradiate the mixture in a microwave oven at 700 W for 10-20 minutes.[1]
-
Pour the resulting sample into 200 cm³ of distilled water with ice.[1]
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[1]
-
Filter the precipitate under vacuum and wash it with distilled water.[2]
-
Further purify the this compound by recrystallization from 95% ethanol and then distilled water.[3]
-
Dry the final product in a vacuum oven to a constant weight.[3]
Characterization: The degree of substitution (DS) and percentage of acetylation can be determined by titration.[1] The structure and purity can be confirmed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and thin-layer chromatography (TLC).[1]
Synthesis Workflow for this compound
Anticancer and Cytotoxic Activities
While research into the anticancer properties of acetylated lactose derivatives is ongoing, some studies have shown promising results with related compounds.
A study on lactose caprate , a fatty acid ester of lactose, demonstrated its potential as an anticancer agent. The IC50 values for lactose caprate were determined to be 49.6 ± 1.3 µg/mL against K562 (leukemia) cells and 57.2 ± 1.8 µg/mL against HeLa (cervical cancer) cells after 48 hours of exposure.[4]
This compound itself has been reported to exhibit low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[1] However, specific IC50 values for its anticancer activity are not yet widely available in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[6]
-
Treat the cells with various concentrations of the test compound (e.g., acetylated lactose derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[5]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Antimicrobial and Antiviral Activities
This compound has demonstrated notable antifungal properties, showing slight to moderate activity against various fungal strains.[1]
Table 1: Antifungal Activity of this compound
| Fungal Strain | Activity | Reference |
| Aspergillus niger ATCC 1015 | Slight to Moderate | [1] |
| Penicillium sp. | Slight to Moderate | [1] |
| Rhizopus sp. | Slight to Moderate | [1] |
| Fusarium moniliforme ATCC 38932 | Slight to Moderate | [1] |
In terms of antiviral activity, this compound has shown activity against Poliovirus 1 (PV-1) with a selectivity index (SI) of 2.4. However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[1]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method is commonly used for preliminary screening of antimicrobial activity.[1]
Materials:
-
Test microorganisms
-
Appropriate culture media (e.g., Mueller-Hinton agar for bacteria, Malt Extract Agar for fungi)[1]
-
Solutions of the test compound (e.g., this compound in a suitable solvent like methanol or DMSO)[1]
-
Positive and negative controls
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, inoculate the surface uniformly with the test microorganism.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume (e.g., 60 µL) of the test compound solution into the wells.[1]
-
Add the solvent (negative control) and a known antimicrobial agent (positive control) to separate wells.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Potential Anti-inflammatory Activity and Signaling Pathways
The direct anti-inflammatory effects of acetylated lactose derivatives have not been extensively quantified in the available literature. However, the modulation of key inflammatory signaling pathways by acetylated compounds in other contexts suggests a potential area for future research. The NF-κB and MAPK signaling pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Simplified NF-κB Signaling Pathway
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Solubility Profile of Lactose Octaacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in various organic solvents. This information is critical for a range of applications, including drug formulation, synthesis, and purification processes where this compound may be used as an intermediate, excipient, or model compound. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
| Solvent | This compound | Sucrose Octaacetate | Maltose Octaacetate | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Soluble | 100 mg/mL[1] | Not Specified |
| Ethanol | Soluble | 90 g/L (~9 g/100mL)[2] | "Easily soluble"[3] | Not Specified |
| Chloroform | Soluble | Soluble[4] | "Easily soluble"[3] | Not Specified |
| Methanol | Soluble | Soluble | Not Specified | Not Specified |
| Dichloromethane (DCM) | Soluble | Not Specified | Soluble | Not Specified |
| Ethyl Acetate (EtOAc) | Soluble | Not Specified | Soluble | Not Specified |
| Acetone | Not Specified | Soluble[4] | Not Specified | Not Specified |
| Benzene | Not Specified | Soluble[4] | Not Specified | Not Specified |
| Toluene | Not Specified | Soluble[4] | Not Specified | Not Specified |
| Diethyl Ether | Not Specified | Soluble[4] | Not Specified | Not Specified |
Note: The term "soluble" indicates that the source material qualitatively describes the substance as soluble without providing specific quantitative values. The acetylation of sugars generally enhances their solubility in organic solvents.[4][5][6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.
2.1. Materials
-
This compound (high purity, >98%)
-
Selected Organic Solvent (analytical grade)
-
Volumetric flasks
-
Screw-capped vials
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Analytical balance (readable to ±0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)
-
Pipettes and other standard laboratory glassware
2.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of screw-capped vials. The excess solid should be clearly visible.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the standard solutions and the prepared samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/mL) at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sucrose octaacetate, 98% | Fisher Scientific [fishersci.ca]
- 3. β-D-Maltose Octaacetate|22352-19-8--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 4. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 5. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]
- 6. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
lactose octaacetate as an important intermediate in synthetic carbohydrate chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lactose octaacetate, the fully acetylated form of lactose, serves as a crucial and versatile intermediate in the complex field of synthetic carbohydrate chemistry. Its stability, coupled with the strategic placement of acetyl protecting groups, makes it an ideal starting material for the synthesis of a wide array of biologically significant oligosaccharides and glycoconjugates. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual representations of relevant chemical and biological pathways.
Physicochemical Properties and Spectroscopic Data
This compound is a white crystalline solid that is soluble in various organic solvents, including dichloromethane, chloroform, and dimethylformamide. The acetyl groups render the molecule significantly more hydrophobic than its parent disaccharide, lactose, facilitating its use in a broad range of organic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |
| Molecular Weight | 678.59 g/mol | [1] |
| Melting Point | 75-78 °C (α/β mixture) | [1] |
| Appearance | White solid | [2] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data for β-Lactose Octaacetate
| Spectroscopy | Key Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ 5.66 (d, 1H, J=8.5 Hz, H-1'), 5.40 (dd, 1H, H-4''), 5.26 (dd, 1H, H-2''), 5.05 (dd, 1H, H-2'), 5.02 (m, 1H, H-3''), 4.56 (d, 1H, J=8.0 Hz, H-1''), 2.15-1.95 (multiple s, 24H, 8 x OAc) | [3] |
| ¹³C NMR (CDCl₃) | δ 170.4-168.9 (C=O), 101.1 (C-1''), 91.8 (C-1'), 76.2, 72.8, 71.8, 70.9, 70.7, 69.1, 66.7, 61.8, 60.8, 20.9-20.5 (CH₃) | [3] |
Synthesis of this compound
The peracetylation of lactose is a fundamental reaction, achievable through several established methods. The choice of method often depends on the desired scale, reaction time, and available equipment.
Conventional Synthesis
A widely used method involves the use of acetic anhydride with a catalyst, such as sodium acetate or iodine, under thermal conditions.
Experimental Protocol: Conventional Synthesis of this compound [3][4]
-
Materials:
-
D-(+)-Lactose monohydrate (e.g., 20.0 g, 58.4 mmol)
-
Acetic anhydride (e.g., 48.65 g, 476.5 mmol)
-
Anhydrous sodium acetate (e.g., 0.36 g) or Iodine (catalytic amount)
-
Ice-water bath
-
Ethanol (95%) for recrystallization
-
-
Procedure:
-
Suspend D-lactose monohydrate in acetic anhydride in a round-bottom flask.
-
Add the catalyst (anhydrous sodium acetate or iodine).
-
Heat the mixture with stirring. For sodium acetate, heat at 100 °C for 2 hours.[4] For iodine, the reaction is often faster.
-
After the reaction is complete (monitored by TLC), pour the mixture into a large volume of ice-water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from hot 95% ethanol.
-
Dry the purified crystals under vacuum.
-
-
Expected Yield: ~85%[4]
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound, significantly reducing reaction times.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of this compound [5][6]
-
Materials:
-
D-(+)-Lactose monohydrate (e.g., 10.0 g, 0.029 mol)
-
Acetic anhydride (e.g., 30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol)
-
Microwave reactor
-
Ice-water bath
-
Ethanol (95%) for recrystallization
-
-
Procedure:
-
In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[6]
-
After irradiation, carefully pour the hot mixture into 200 cm³ of ice-water and stir.
-
Allow the mixture to stand at 4 °C for 12 hours to ensure complete precipitation.[5]
-
Filter the white precipitate under vacuum and wash with distilled water.
-
Recrystallize the crude product from 95% ethanol and dry in a vacuum oven.
-
Applications as a Synthetic Intermediate
The utility of this compound lies in its ability to act as a versatile precursor for a variety of glycosylation reactions. The anomeric acetate can be selectively activated or replaced to form glycosyl donors, which can then be coupled with various acceptors.
Synthesis of Thioglycosides
Thioglycosides are valuable intermediates in oligosaccharide synthesis due to their stability and tunable reactivity as glycosyl donors.
Experimental Protocol: Synthesis of Tolylthio Lactoside [7]
-
Materials:
-
This compound (1.0 equiv)
-
p-Thiocresol (2.0 equiv)
-
Triflic acid (TfOH) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound and p-thiocresol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired reaction temperature (e.g., room temperature).
-
Add triflic acid dropwise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4 hours).
-
Quench the reaction by adding a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
-
Expected Yield: 80% (α/β = 1/10.0)[7]
Chemoenzymatic Synthesis of Sialylated Oligosaccharides
This compound can be a precursor for the synthesis of complex oligosaccharides, such as sialyllactose, which are important components of human milk. Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic reactions.
Experimental Protocol: Chemoenzymatic Synthesis of 3'-Sialyllactose (Conceptual Workflow)
This protocol outlines a general strategy. Specific conditions would need to be optimized based on the chosen enzymes and substrates.
-
Step 1: Chemical Synthesis of a Lactose Acceptor
-
Start with this compound and perform a series of protection and deprotection steps to selectively expose the 3'-hydroxyl group of the galactose residue. This often involves the formation of a lactosyl donor, glycosylation with an acceptor that can be selectively deprotected, and subsequent manipulations.
-
The final step of this chemical phase is the global deprotection of all protecting groups except the one that will be the aglycone in the final product, yielding a lactose-containing acceptor.
-
-
Step 2: Enzymatic Sialylation [8]
-
Prepare a buffered solution containing the lactose acceptor.
-
Add CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated sialic acid donor. This can also be generated in situ using a CMP-sialic acid synthetase.[8]
-
Introduce the appropriate sialyltransferase (e.g., Pasteurella multocida sialyltransferase, PmST1) to catalyze the transfer of sialic acid to the 3'-position of the lactose acceptor.[8]
-
Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).
-
Monitor the reaction progress by HPLC or TLC.
-
Purify the resulting 3'-sialyllactose derivative using size-exclusion chromatography or other suitable methods.
-
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3: Integrator of Signaling via Hexosamine Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Investigation of Lactose Octaacetate Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the existing research on the cytotoxicity of lactose octaacetate (LOA). The available data suggests that while LOA exhibits low cytotoxicity in specific non-cancer cell lines, the broader anti-cancer potential and mechanisms of action remain largely unexplored. This document summarizes the current state of knowledge, provides detailed experimental protocols for assessing cytotoxicity, and outlines potential avenues for future research.
Introduction to this compound
This compound is a fully acetylated derivative of lactose. The acetylation of sugars can alter their chemical and physical properties, including their bioavailability and biological activity. While research into the cytotoxic effects of LOA is limited, related studies on other acetylated compounds and lactose derivatives suggest that such modifications can enhance anti-cancer activity.
Summary of Quantitative Cytotoxicity Data
Table 1: Summary of this compound Cytotoxicity Studies
| Cell Line | Cell Type | Assay | Result | Citation |
| MDBK | Madin-Darby Bovine Kidney | Neutral Red Uptake | Low Cytotoxicity | [1][2] |
| HEp-2 | Human Epithelial Type 2 | Neutral Red Uptake | Low Cytotoxicity | [1][2] |
| MDCK | Madin-Darby Canine Kidney | Neutral Red Uptake | Low Cytotoxicity | [1][2] |
For context, studies on other lactose derivatives have demonstrated cytotoxic potential against cancer cell lines.
Table 2: Cytotoxicity Data for Other Lactose Derivatives
| Compound | Cell Line | Cell Type | Assay | IC50 Value | Citation |
| Lactose Caprate | K562 | Human Myelogenous Leukemia | MTT | 49.6 µg/mL | |
| Lactose Caprate | HeLa | Human Cervical Cancer | MTT | 57.2 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound (LOA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of LOA in culture medium. Remove the old medium from the wells and add 100 µL of the LOA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve LOA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against LOA concentration to determine the IC50 value.
Cell Viability Assessment: Neutral Red Uptake Assay
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
96-well plates
-
This compound (LOA)
-
Complete cell culture medium
-
Neutral red solution (50 µg/mL in culture medium)
-
PBS
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours.
-
Washing: Remove the neutral red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound like this compound.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Potential Signaling Pathways and Future Directions
Currently, there is no published research detailing the specific signaling pathways affected by this compound. However, studies on other acetylated compounds suggest potential mechanisms that could be investigated for LOA. For instance, some acetylated flavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3.
Future research should focus on:
-
Screening against a panel of cancer cell lines: To determine if LOA exhibits selective cytotoxicity.
-
Apoptosis and cell cycle analysis: To understand the mode of cell death induced by LOA.
-
Mechanism of action studies: Investigating the involvement of key signaling pathways, such as those related to apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins and cyclin-dependent kinases).
The following diagram depicts a hypothetical signaling pathway for apoptosis that could be investigated for this compound.
Caption: Hypothetical intrinsic apoptosis pathway for investigation with this compound.
Conclusion
The preliminary investigation into the cytotoxicity of this compound reveals a significant gap in the understanding of its potential as an anti-cancer agent. While initial studies on non-cancer cell lines show low toxicity, the effect of LOA on cancer cells remains to be thoroughly investigated. The provided experimental protocols and workflow offer a framework for future studies aimed at elucidating the cytotoxic properties and mechanism of action of this compound. Further research is warranted to explore the therapeutic potential of this compound in oncology.
References
An In-depth Technical Guide to the Bitter Taste Profile of Sugar Acetates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bitter taste profile of sugar acetates, a class of compounds relevant in various fields, including their use as aversive agents and in taste research. The acetylation of sugar hydroxyl groups dramatically alters their taste profile from sweet to intensely bitter.[1] This guide delves into the quantitative bitterness data, the underlying molecular mechanisms, and the detailed experimental protocols used to characterize these compounds.
Quantitative Bitter Taste Profile of Sugar Acetates
The bitterness of sugar acetates can be quantified through sensory panel thresholds and in vitro receptor activation assays. Sucrose octaacetate (SOA) is a well-characterized intensely bitter molecule.[2] Monosaccharide pentaacetates also exhibit bitter properties, though data on their specific receptor interactions are less prevalent.[3] The table below summarizes the available quantitative data on the bitterness of key sugar acetates.
| Compound | Anomer/Isomer | Method | Value | Unit | Source |
| Sucrose Octaacetate | N/A | Human Sensory Panel (Recognition Threshold) | 0.068 | mM | [4] |
| N/A | Human Sensory Panel (Aversive Concentration) | 0.06 | % (w/w) | [5][6] | |
| N/A | In Vitro Cell-Based Assay (hTAS2R46 Activation) | 300 | µM | [4] | |
| N/A | Animal Behavioral (Mouse Avoidance Threshold) | >0.003 | mM | [3][7] | |
| D-Glucose Pentaacetate | α and β | Human Sensory Panel (Bitter Taste Elicitation) | 1.7 | mM | [3] |
| L-Glucose Pentaacetate | β | Human Sensory Panel (Bitter Taste Elicitation) | 1.7 | mM | [3] |
| D-Mannose Pentaacetate | α | Human Sensory Panel (Bitter Taste Elicitation) | 1.7 | mM | [3] |
| D-Galactose Pentaacetate | α and β | Human Sensory Panel (Doubtful Bitter Taste) | 1.7 | mM | [3] |
Molecular Mechanisms of Bitter Taste Perception
The perception of bitter taste is initiated by the interaction of bitter compounds with specific taste receptors on the surface of taste receptor cells in the oral cavity.
2.1. Bitter Taste Receptors (TAS2Rs)
The receptors responsible for detecting bitterness belong to the Type 2 Taste Receptor (TAS2R) family, which are G protein-coupled receptors (GPCRs).[8] In humans, there are approximately 25 different functional TAS2Rs, each capable of recognizing a distinct set of bitter compounds.[9] This diversity allows for the detection of a vast array of structurally varied bitter substances.
Sucrose octaacetate has been shown to activate the human bitter taste receptor hTAS2R46 .[4] The specific TAS2Rs activated by monosaccharide pentaacetates like glucose pentaacetate have not been extensively deorphanized in the literature. Some evidence suggests that certain sugar acetates may even trigger cellular responses through pathways independent of the canonical taste G proteins.[3]
2.2. Bitter Taste Signaling Pathway
The activation of a TAS2R by a sugar acetate initiates an intracellular signaling cascade, leading to the perception of bitterness. This pathway is shared by many bitter compounds.
-
Receptor Activation: A bitter ligand, such as sucrose octaacetate, binds to its cognate TAS2R (e.g., TAS2R46) on the apical membrane of a taste receptor cell.
-
G Protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. The G protein specifically involved in bitter taste is gustducin .
-
Second Messenger Production: The activated α-subunit of gustducin dissociates and activates the enzyme phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.
-
Neurotransmitter Release: The elevated cytoplasmic Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization. This depolarization ultimately results in the release of ATP as a neurotransmitter, which excites afferent nerve fibers that transmit the bitter signal to the brain.
Experimental Protocols for Bitterness Assessment
Characterizing the bitter taste profile of sugar acetates involves a combination of in vitro functional assays, animal behavioral studies, and human sensory panels.
3.1. In Vitro Cell-Based Calcium Mobilization Assay
This assay is the standard method for identifying which TAS2Rs are activated by a specific compound and for quantifying the potency (EC₅₀) of the agonist. It relies on heterologously expressing the receptor in a host cell line and measuring the downstream calcium release upon stimulation.[1][10]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line, typically Human Embryonic Kidney 293T (HEK293T) cells, in DMEM medium supplemented with 10% FBS and antibiotics.
-
Transiently co-transfect the cells with two plasmids: one containing the coding sequence for a specific human TAS2R and another containing a chimeric G protein, commonly Gα16-gust44. This chimera effectively couples any activated TAS2R to the cell's endogenous phospholipase C pathway.
-
Plate the transfected cells into a 384-well microplate and incubate for 24-48 hours to allow for receptor expression.
-
-
Cell Loading with Calcium Dye:
-
Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C. The dye will enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Stimulation and Measurement:
-
Prepare serial dilutions of the sugar acetate test compound in the buffer.
-
Place the microplate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid addition and kinetic fluorescence reading.
-
Record a baseline fluorescence for several seconds.
-
Automatically inject the compound solutions into the wells.
-
Immediately measure the change in fluorescence intensity over time (typically 60-120 seconds). An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) from baseline.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
3.2. Animal Behavioral Studies: Brief-Access Taste Test
Animal models, particularly mice, are used to assess the in vivo aversive potency of bitter compounds. The brief-access test is a robust method that minimizes post-ingestive effects, providing a clearer measure of taste-driven behavior.[3][7]
Methodology:
-
Animal Preparation:
-
Individually house mice and place them on a water restriction schedule (e.g., 23 hours of deprivation) to motivate drinking behavior.
-
Acclimate the mice to the testing apparatus, a computer-controlled lickometer (e.g., Davis MS-160), by training them to lick from a spout delivering water for several days.
-
-
Test Session:
-
Prepare a concentration series of the sugar acetate (e.g., 0.0001 to 0.1 mM SOA) dissolved in water, plus a water control.
-
Place the solutions in the lickometer, which can present multiple sipper tubes to the mouse.
-
Initiate the test session. A trial begins when the mouse first licks a sipper tube. The mouse is allowed to lick for a short, fixed duration (e.g., 5 seconds).[7]
-
Present the different concentrations and the water control in a randomized block design to the mouse. Each stimulus trial is often preceded by a brief water rinse trial to clear the palate.[7]
-
Record the number of licks for each trial using the lickometer's contact circuit.
-
-
Data Analysis:
-
For each mouse and each concentration, calculate a "lick ratio" by dividing the number of licks for the bitter solution by the average number of licks for the water control.
-
A lick ratio of ~1.0 indicates no aversion, while a ratio approaching 0 indicates strong aversion.
-
Plot the mean lick ratio against the compound concentration to generate a concentration-response function. The aversion threshold is the concentration at which the lick ratio becomes significantly lower than 1.0.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular evolution and deorphanization of bitter taste receptors in a vampire bat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitter taste of monosaccharide pentaacetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sucrose octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Bitter Taste Receptors Influence Glucose Homeostasis | PLOS One [journals.plos.org]
- 9. Development of a novel cell based bitter taste assessment assay | NC3Rs [nc3rs.org.uk]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of Lactose Octaacetate
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, serving as a key intermediate in various synthetic carbohydrate chemistry applications.[1][2] It also exhibits potential as a biodegradable surfactant with antimicrobial and antiviral properties.[3][4] Traditional methods for the synthesis of this compound often involve prolonged reaction times and the use of hazardous solvents.[2][3] Microwave-assisted organic synthesis offers a "green" and efficient alternative, significantly reducing reaction times, often eliminating the need for a solvent, and providing high yields of the desired product.[1][4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, along with characterization data.
Reaction Scheme
The synthesis involves the esterification of D-(+)-lactose monohydrate with acetic anhydride, using anhydrous sodium acetate as a catalyst. The reaction proceeds under microwave irradiation.
Scheme 1: One-pot synthesis of this compound under microwave irradiation.[1]
Quantitative Data Summary
The following table summarizes the results from various microwave-assisted synthesis conditions for this compound, providing a comparison of reaction times, yields, and physical properties.
| Sample ID | Microwave Conditions | Reaction Time (min) | Yield (%) | Melting Point (°C) | Degree of Substitution (DS) |
| LA 1 | 700 W | 10 | 78 | 89.8 – 90.8 | 3.71 |
| LA 2 | 700 W | 15 | 91 | 90.1 – 91.1 | 3.27 |
| LA 3 | 700 W | 20 | 91 | 89.9 – 90.9 | 3.21 |
| LA 4 | 700 W | 30 | 39 | 93.8 – 94.8 | 3.54 |
| LA C | Conventional | 60 | 85 | 90.5 – 91.5 | 3.37 |
Table 1: Characterization of lactose acetates synthesized under different conditions. The highest yields (91%) were achieved with 15-20 minutes of microwave irradiation.[1]
Experimental Protocol
This protocol details the microwave-assisted synthesis, purification, and characterization of this compound.
Materials:
-
D-(+)-Lactose monohydrate (Fluka Biochemica, Steinheim)[3]
-
Acetic anhydride (Sigma Aldrich, USA)[3]
-
Anhydrous sodium acetate (Merck, Germany)[3]
-
95% (v/v) Ethanol (Merck, Germany)[3]
-
Distilled water
-
Ice
Equipment:
-
Domestic microwave oven (2450 MHz)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Vacuum oven
-
Melting point apparatus (e.g., Kofler hot stage microscope or similar)[1]
-
Polarimeter[1]
-
FT-IR Spectrometer[3]
-
NMR Spectrometer (e.g., Bruker Avance III 500 MHz)[3]
-
TLC plates (Silica gel Kieselgel 60 F254, Merck, Germany)[1]
Synthesis Procedure:
-
In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][3]
-
Place the flask in the microwave oven and irradiate at 700 W. For optimal yield, a reaction time of 15-20 minutes is recommended.[1]
-
After irradiation, carefully remove the flask from the microwave and allow it to cool slightly.
-
Pour the reaction mixture into 200 cm³ of an ice-water mixture while stirring.[1][3]
-
Continue stirring and leave the mixture at 4 °C for 12 hours to allow for the precipitation of the this compound as a white solid.[1][3]
Purification:
-
Wash the solid thoroughly with distilled water to remove any unreacted reagents and byproducts.[1][3]
-
Recrystallize the crude product from 95% ethanol, followed by washing with distilled water to further purify the this compound.[1][3]
-
Dry the purified product in a vacuum oven to a constant weight.[1][3]
Characterization:
-
Melting Point: Determine the melting point of the dried product. The expected range is between 89-91.5 °C.[1]
-
Thin-Layer Chromatography (TLC): Perform TLC on silica gel plates with an eluent system of ethyl acetate/methanol/water (17:2:1 v/v/v). Visualize the spots by spraying with 10% (v/v) H₂SO₄ in methanol and heating at 120 °C for 5 minutes.[1]
-
FT-IR Spectroscopy: Record the infrared spectrum of the product in KBr pellets.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra using CDCl₃ as the solvent.[3] The purity and the anomeric ratio (α:β) can be determined from the ¹H NMR spectrum.[2]
-
Degree of Substitution (DS): The degree of acetylation can be determined by titration.[1]
Visualizations
Diagram of the microwave-assisted synthesis workflow for this compound.
Conclusion
The microwave-assisted synthesis of this compound is a rapid, efficient, and environmentally friendly method that provides high yields of the product. This protocol offers a reliable procedure for researchers in carbohydrate chemistry and drug development, facilitating the synthesis of this valuable intermediate. The provided characterization data and experimental parameters can serve as a benchmark for successful synthesis and purification.
References
Application Notes and Protocols: Synthesis of Glycosyl Azides from Lactose Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycosyl azides are versatile intermediates in carbohydrate chemistry, serving as crucial building blocks for the synthesis of a wide array of glycoconjugates, glycopeptides, and other biologically significant molecules.[1][2] Their utility is particularly pronounced in the realm of "click chemistry," where the azide group readily participates in highly efficient and specific cycloaddition reactions.[1] This application note provides a detailed protocol for the synthesis of hepta-O-acetyl-β-lactosyl azide from the readily available starting material, β-lactose octaacetate. The described methodology follows a robust two-step process involving the formation of a glycosyl halide intermediate, followed by a high-yielding azidation reaction under phase-transfer catalysis conditions.
Overall Reaction Scheme:
The synthesis proceeds in two primary stages:
-
Bromination: β-Lactose octaacetate is converted to hepta-O-acetyl-α-lactosyl bromide (acetobromo-α-lactose).
-
Azidation: The resulting glycosyl bromide is then transformed into hepta-O-acetyl-β-lactosyl azide via a nucleophilic substitution reaction with sodium azide, facilitated by a phase-transfer catalyst.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of hepta-O-acetyl-β-lactosyl azide.
Table 1: Synthesis of Hepta-O-acetyl-α-lactosyl bromide
| Parameter | Value | Reference |
| Starting Material | β-Lactose octaacetate | [2] |
| Reagent | 33% HBr in Acetic Acid | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Time | 1 hour | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 93% | [1] |
Table 2: Synthesis of Hepta-O-acetyl-β-lactosyl azide via Phase-Transfer Catalysis
| Parameter | Value | Reference |
| Starting Material | Hepta-O-acetyl-α-lactosyl bromide | [2] |
| Reagents | Sodium Azide (NaN₃), Tetrabutylammonium hydrogen sulfate (TBAHS) | |
| Solvent System | Dichloromethane and Water | |
| Reaction Time | Not Specified | |
| Temperature | Room Temperature | |
| Yield (two steps) | 88-93% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Hepta-O-acetyl-α-lactosyl bromide
This protocol is adapted from a procedure for the synthesis of peracetylated lactosyl bromide.[1]
Materials:
-
Per-O-acetylated lactose (β-lactose octaacetate)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrobromic acid (33% in acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve per-O-acetylated lactose (e.g., 14.2 g, 21 mmol) in anhydrous dichloromethane (63 mL).[1]
-
Add hydrobromic acid (33% in acetic acid, 47.9 mL) to the solution.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
After 1 hour, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash with brine.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield hepta-O-acetyl-α-lactosyl bromide as a white solid (e.g., 13.6 g, 93% yield).[1] The product can be used in the next step without further purification.[2]
Protocol 2: Synthesis of Hepta-O-acetyl-β-lactosyl azide via Phase-Transfer Catalysis
This protocol utilizes phase-transfer catalysis for an efficient and high-yielding azidation.
Materials:
-
Hepta-O-acetyl-α-lactosyl bromide
-
Sodium azide (NaN₃)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve hepta-O-acetyl-α-lactosyl bromide (1 equivalent) in dichloromethane.
-
In a separate flask, prepare an aqueous solution of sodium azide.
-
Combine the organic solution of the glycosyl bromide with the aqueous solution of sodium azide.
-
Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (TBAHS), to the biphasic mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain hepta-O-acetyl-β-lactosyl azide. The combined yield for the two steps (bromination and azidation) is reported to be in the range of 88% to 93%.[2]
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of Hepta-O-acetyl-β-lactosyl azide
Caption: Workflow for the two-step synthesis of glycosyl azide.
Diagram 2: Logical Relationship of Components in Glycosyl Azide Synthesis
Caption: Key components and transformations in the synthesis.
References
detailed protocol for purification of lactose octaacetate by recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of lactose octaacetate via recrystallization, a critical step for obtaining high-purity material essential for research and development applications.
Introduction
This compound is a fully acetylated derivative of lactose. Its purification is crucial to remove unreacted starting materials, by-products, and anomeric impurities, particularly the α-anomer, to yield the desired pure β-lactose octaacetate. Recrystallization is an effective and widely used technique for this purpose. The choice of solvent is paramount and is dependent on the solubility characteristics of this compound, which is soluble in several organic solvents.[1][2] This protocol consolidates findings from various studies to provide a comprehensive guide to achieving high-purity this compound.
Data Summary
The following table summarizes key quantitative data related to the purification of this compound. It is important to note that the melting point can vary depending on the ratio of α and β anomers, with 1H NMR spectroscopy being a more reliable indicator of anomeric purity.[3][4][5]
| Parameter | Value | Reference |
| Purity (Post-Recrystallization) | >98% (β-anomer content up to ~99.7%) | [1][4] |
| Yield (from crude product) | 40-54% | [4] |
| Melting Point (β-anomer) | 139-141 °C | [1] |
| Melting Point (mixture of anomers) | 75-78 °C, 83-85 °C, 89-91.5 °C, 94.0–97.5 °C | [2][4][6][7][8][9] |
| Solubility | Soluble in dichloromethane (DCM), chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). | [1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol describes the recrystallization of crude this compound using a mixed solvent system of dichloromethane and methanol, which has been shown to be effective in isolating the pure β-anomer.[4]
Materials and Equipment:
-
Crude this compound
-
Dichloromethane (CH2Cl2), reagent grade
-
Methanol (MeOH), reagent grade
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane to dissolve the crude product with stirring. Gentle heating may be applied to facilitate dissolution.[4]
-
-
Precipitation:
-
Once the this compound is completely dissolved, slowly add approximately 10 volumes of methanol to the solution while continuing to stir.[4]
-
The addition of methanol, an anti-solvent, will cause the this compound to precipitate out of the solution.
-
-
Crystallization:
-
Allow the flask to cool to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.[10]
-
-
Analysis:
Alternative Solvent Systems:
-
95% Ethanol: Crude this compound can be recrystallized from 95% ethanol.[9][10] The general principle of dissolving in a minimum amount of hot solvent and allowing it to cool to induce crystallization applies.
-
Chloroform-Ethanol: A mixture of chloroform and ethanol is another reported solvent system for the fractional crystallization of β-lactose octaacetate.[3]
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. synthose.com [synthose.com]
- 2. This compound | 6291-42-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound 95% | 23973-20-8 [sigmaaldrich.com]
- 7. This compound 95 23973-20-8 [sigmaaldrich.com]
- 8. This compound, CAS No. 6291-42-5 - iChemical [ichemical.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Lactose Octaacetate using ¹H and ¹³C NMR Analysis
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose subunits linked via a β(1→4) glycosidic bond. Its peracetylated form is a key intermediate in synthetic carbohydrate chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of this compound. These application notes provide a detailed protocol and data interpretation guide for researchers, scientists, and drug development professionals.
The acetylation of lactose yields a mixture of α and β anomers at the reducing glucose unit. NMR spectroscopy is particularly adept at identifying and quantifying the ratio of these anomers in a sample.[1][2][3] This document outlines the experimental procedures and provides tabulated NMR data for both the α and β anomers of this compound.
Structural Elucidation Workflow
The overall workflow for the structural elucidation of this compound, from synthesis to spectroscopic analysis, is outlined below. This process ensures the correct chemical structure is confirmed.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 20 mg of the purified this compound sample.[4][5]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4][5] CDCl₃ is a common solvent for this compound, and the residual solvent peak can be used as a reference.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Referencing: All chemical shifts should be reported in parts per million (ppm) with reference to tetramethylsilane (TMS) at 0.00 ppm.[4]
NMR Data Acquisition
The ¹H and ¹³C NMR spectra can be recorded on a 500 MHz or 600 MHz spectrometer.[4][6]
-
¹H NMR:
-
¹³C NMR:
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the α and β anomers of this compound. The glucose unit is denoted by 'I' and the galactose unit by 'II'.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃.
| Proton | β-Anomer (δ, ppm) | β-Anomer (J, Hz) | α-Anomer (δ, ppm) | α-Anomer (J, Hz) |
| H-1I | 5.66 | J₁,₂ = 8.5 | - | - |
| H-2I | 5.05 | J₁,₂ = 8.5, J₂,₃ = 9.5 | - | - |
| H-4I | - | - | 3.61 | J₃,₄ = 8.5, J₄,₅ = 10.0 |
| H-5I | - | - | 3.99 | - |
| H-6aI | 4.32 | - | - | - |
| H-1II | 4.56 | J₁,₂ = 8.0 | - | - |
| H-2II | 5.26 | J₁,₂ = 8.1, J₂,₃ = 10.4 | - | - |
| H-3II | 5.02 | - | - | - |
| H-4II | 5.40 | J₃,₄ = 3.4, J₄,₅ = 0.7 | - | - |
| H-6aII, H-6bII | 4.12 - 4.20 | - | - | - |
| H-5II | 4.05 | - | - | - |
| Acetyl (CH₃) | ~2.0 | - | ~2.0 | - |
Data compiled from literature sources.[2] The methyl protons of the eight acetyl groups typically appear as sharp singlets in the region of 1.9-2.2 ppm.[4]
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
| Carbon | β-Anomer (δ, ppm) | α-Anomer (δ, ppm) |
| C-1I | - | 89.2 |
| C-2I | - | 70.5 |
| C-3I | - | 69.5 |
| C-4I | - | 82.1 |
| C-5I | - | 69.6 |
| C-6I | - | 62.1 |
| C-1II | - | 101.9 |
| C-2II | - | 68.7 |
| C-3II | - | 70.8 |
| C-4II | - | 66.8 |
| C-5II | - | 71.5 |
| C-6II | - | 61.8 |
| C=O (Acetyl) | 168.9 - 173.2 | 168.9 - 173.2 |
| CH₃ (Acetyl) | 20.0 - 20.4 | 20.0 - 20.4 |
Data compiled from literature sources.[2][4] The carbonyl carbons of the acetyl groups resonate in the downfield region of the spectrum (168-174 ppm), while the methyl carbons are found in the upfield region (around 20-21 ppm). The anomeric carbon of the galactose unit (C-1II) appears around 101.5 ppm.[2][4]
Data Interpretation and Structural Elucidation
The structural elucidation of this compound relies on the detailed analysis of both ¹H and ¹³C NMR spectra.
-
¹H NMR Spectrum: The anomeric protons are key diagnostic signals. For the β-anomer of the glucose unit (H-1I), a doublet appears around 5.66 ppm with a large coupling constant (J ≈ 8.5 Hz), characteristic of a trans-diaxial relationship with H-2I. The anomeric proton of the galactose unit (H-1II) is also a doublet around 4.56 ppm with a coupling constant of approximately 8.0 Hz, confirming the β-configuration of the glycosidic linkage. The remaining ring protons resonate in the region of 3.5-5.5 ppm, often with complex overlapping multiplets. The integration of the acetyl methyl proton signals relative to the anomeric proton signals can confirm the presence of eight acetyl groups.
-
¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the number and chemical environment of all carbon atoms. The anomeric carbons are particularly informative. The C-1 of the α-anomer of the glucose residue (C-1I) is typically found further downfield (around 89.2 ppm) compared to the β-anomer. The anomeric carbon of the galactose unit (C-1II) appears around 101.5-101.9 ppm.[2][4] The signals for the carbonyl carbons of the eight acetyl groups are observed between 168 and 174 ppm, and the methyl carbons are located around 20-21 ppm.
By combining the information from both ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal integrations, a complete and unambiguous structural assignment of this compound, including the stereochemistry at the anomeric centers and the confirmation of full acetylation, can be achieved.
References
Application Notes and Protocols: Lactose Octaacetate as a Standard for TLC and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of lactose octaacetate as a standard in Thin-Layer Chromatography (TLC) and a proposed method for High-Performance Liquid Chromatography (HPLC) analysis. This compound, a fully acetylated derivative of lactose, offers increased hydrophobicity compared to its parent sugar, making it suitable for analysis in non-polar solvent systems and amenable to detection by methods sensitive to ester groups.
Thin-Layer Chromatography (TLC) Analysis
This compound can be effectively separated and identified using normal-phase TLC. Its retardation factor (Rf) provides a reliable parameter for its identification in a mixture.
Experimental Protocol: TLC
a) Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 1.0 mL of a suitable solvent such as chloroform or ethyl acetate to obtain a 10 mg/mL stock solution.
-
Prepare a working standard solution of 1 mg/mL by diluting the stock solution with the same solvent.
b) TLC Plate Preparation and Sample Application:
-
Use commercially available silica gel 60 F254 plates.
-
With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.
-
Using a capillary tube or a microliter syringe, carefully spot 1-2 µL of the 1 mg/mL this compound standard solution onto the starting line.
-
Allow the solvent to evaporate completely.
c) Chromatographic Development:
-
Prepare the mobile phase consisting of ethyl acetate/methanol/water in a 17:2:1 (v/v/v) ratio.[1]
-
Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
d) Visualization:
-
Prepare a visualization reagent of 10% (v/v) sulfuric acid in methanol.[1]
-
Spray the dried TLC plate evenly with the sulfuric acid solution.
-
Heat the plate in an oven at 120°C for 5-10 minutes to develop the spots.[1] this compound will appear as a dark spot.
e) Data Analysis:
-
Calculate the Retardation factor (Rf) using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Quantitative Data: TLC
| Compound | Stationary Phase | Mobile Phase | Detection Method | Rf Value |
| This compound | Silica Gel 60 F254 | Ethyl acetate/methanol/water (17:2:1 v/v/v) | 10% H2SO4 in methanol, followed by heating | 0.74 |
High-Performance Liquid Chromatography (HPLC) Analysis
While specific, validated HPLC methods for this compound are not extensively documented in readily available literature, a representative reverse-phase HPLC method can be proposed based on the analysis of similar acetylated carbohydrates. This protocol serves as a starting point for method development and validation.
Proposed Experimental Protocol: HPLC
a) Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL by diluting with the mobile phase.
b) HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm (due to the acetyl chromophores).
-
Injection Volume: 10 µL.
c) Data Analysis:
-
Integrate the peak area of the this compound standard injections.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Anticipated Quantitative Data: HPLC
A validated method would produce the following data, which should be determined experimentally.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (Rt) (min) |
| This compound | C18 | Gradient of Acetonitrile and Water with Formic Acid | 1.0 | UV at 210 nm | To be determined |
Visualizations
Caption: General workflow for chromatographic analysis using a standard.
Caption: Chemical relationship between lactose and this compound.
References
Application Note: Antimicrobial and Antifungal Activity Assays Using Lactose Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide. While primarily used in various industrial applications, recent studies have highlighted its biological activities, including mild to moderate antifungal properties.[1] It has demonstrated greater activity against certain fungi compared to bacteria and yeasts, making it a compound of interest for further investigation in pharmaceutical and agricultural applications.[2] this compound is also noted for its low cytotoxicity against several cell lines, enhancing its profile as a potential antimicrobial agent.[1][2] This document provides detailed protocols for assessing the antimicrobial and antifungal efficacy of this compound using standard laboratory assays.
Data Presentation: Summary of Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated primarily through diffusion assays. The data below is summarized from studies using an agar well diffusion method, where the diameter of the zone of inhibition indicates the extent of growth inhibition.
Table 1: Antimicrobial Activity of this compound Expressed as Zone of Inhibition Diameter (mm)
| Test Microorganism | Type | Zone of Inhibition (mm)* | Activity Level | Reference |
| Aspergillus niger ATCC 1015 | Fungus | 15.3 ± 0.6 | Moderate | [2] |
| Penicillium sp. | Fungus | 14.7 ± 0.6 | Moderate | [2] |
| Rhizopus sp. | Fungus | 13.3 ± 0.3 | Slight | [2] |
| Fusarium moniliforme ATCC 38932 | Fungus | 12.7 ± 0.3 | Slight | [2] |
| Bacillus subtilis ATCC 6633 | Gram (+) Bacteria | No Inhibition | Inactive | [2] |
| Staphylococcus aureus ATCC 25923 | Gram (+) Bacteria | No Inhibition | Inactive | [2] |
| Escherichia coli ATCC 8739 | Gram (-) Bacteria | No Inhibition | Inactive | [2] |
| Pseudomonas aeruginosa ATCC 9027 | Gram (-) Bacteria | No Inhibition | Inactive | [2] |
| Candida albicans NBIMCC 74 | Yeast | No Inhibition | Inactive | [2] |
*Data represents the mean diameter of the inhibition zone (including a 6 mm well diameter) for a 10 mg/mL solution of this compound dissolved in Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Measurements were taken after 24-48 hours of incubation.[2]
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is used for the initial screening and qualitative assessment of the antimicrobial activity of this compound.[3][4] It relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism.
Objective: To determine if this compound can inhibit the growth of various fungi and bacteria and to measure the resulting zone of inhibition.
Materials:
-
This compound (β-Octaacetyllactose)
-
Solvents: Dimethyl Sulfoxide (DMSO), Methanol
-
Test Microorganisms (e.g., Aspergillus niger, Penicillium sp.)
-
Growth Media: Malt Extract Agar (MEA) for fungi, Mueller-Hinton Agar (MHA) for bacteria[2]
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive Controls: Nystatin (for fungi), Streptomycin or Ampicillin (for bacteria)[2]
-
Negative Controls: Pure solvent (DMSO or Methanol)[2]
Procedure:
-
Media Preparation: Prepare MEA or MHA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.
-
Inoculum Preparation:
-
Fungi: Prepare a spore suspension by washing a mature fungal slant with sterile saline solution containing 0.05% Tween 80. Adjust the final spore concentration to approximately 1 x 10⁵ spores/mL.
-
Bacteria: Grow a fresh culture in broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation: Pour approximately 20 mL of the cooled agar into sterile Petri dishes. Once solidified, spread 100 µL of the prepared microbial inoculum evenly over the entire surface of the agar plate using a sterile spreader.
-
Well Preparation: Using a sterile 6 mm cork borer, create uniform wells in the agar.
-
Sample Preparation and Loading: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO or methanol.[2] Pipette a defined volume (e.g., 60 µL) of the this compound solution, positive control, and negative control into separate wells.[2]
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.
-
Incubate the plates under appropriate conditions: 25-28°C for 48-72 hours for fungi; 37°C for 18-24 hours for bacteria.
-
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]
Objective: To determine the MIC of this compound against susceptible fungal or bacterial strains.
Materials:
-
This compound
-
Solvents: DMSO
-
Test Microorganisms
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette and sterile tips
-
Microplate reader (optional, for OD measurement)
-
Incubator
-
Positive Control (Growth Control): Microorganism in broth without the test compound.
-
Negative Control (Sterility Control): Broth only.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL, as described in MedChemExpress protocols[1]). Ensure the final DMSO concentration in the assay does not inhibit microbial growth (typically ≤1%).
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (appropriately diluted from the main stock to twice the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well (1-11) is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Results can be read visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Logical Framework for Antimicrobial Evaluation
The assessment of a novel compound like this compound follows a logical progression from initial qualitative screening to quantitative validation. The agar diffusion method serves as a rapid and cost-effective primary screen, while the broth microdilution assay provides the quantitative MIC data essential for dose-response analysis and further development.
Caption: Logical progression from screening to MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. microchemlab.com [microchemlab.com]
- 5. youtube.com [youtube.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. m.youtube.com [m.youtube.com]
experimental procedure for selective anomeric deacetylation of lactose octaacetate
Application Note: Selective Anomeric Deacetylation of Lactose Octaacetate
Introduction
The selective deacetylation of the anomeric position of per-acetylated carbohydrates is a critical transformation in synthetic carbohydrate chemistry.[1][2] This procedure yields a hemiacetal, a versatile intermediate for the synthesis of oligosaccharides, glycoconjugates, and other glycosylated compounds.[1][3] Specifically, the resulting 2,3,4,6,2',3',4',6'-hepta-O-acetyl-lactose is a key building block for producing various glycosyl donors, such as trichloroacetimidates. This application note provides detailed protocols for the selective anomeric deacetylation of this compound using different catalytic systems, offering researchers a choice of methods based on reagent availability, desired reaction conditions, and scale.
Experimental Protocols
Several methods have been established for the selective removal of the anomeric acetate group. Below are detailed protocols for some of the most common and effective procedures.
Protocol 1: Deacetylation using Magnesium Oxide in Methanol
This method utilizes the mild and neutral conditions afforded by magnesium oxide as a catalyst.[3]
-
Materials:
-
This compound
-
Magnesium oxide (MgO)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1 mmol) in methanol (15-20 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Add magnesium oxide (1 mmol) to the solution.[3]
-
Stir the mixture at 40°C and monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/EtOAc (3:1) mobile phase.[3] The reaction is typically complete within 4-5 hours.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a yellowish, viscous residue.[3]
-
For small-scale reactions, the residue can be directly purified by column chromatography on silica gel.[3]
-
For larger-scale preparations, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[3]
-
Centrifuge the mixture and collect the liquid phase.[3]
-
Extract the aqueous phase three times with dichloromethane.[3]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting residue by column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired 2,3,4,6,2',3',4',6'-hepta-O-acetyl-lactose.[3]
-
Protocol 2: Deacetylation using Benzylamine in Tetrahydrofuran
This protocol employs benzylamine for the selective removal of the anomeric acetyl group.
-
Materials:
-
This compound
-
Benzylamine (BnNH₂)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in tetrahydrofuran (THF).
-
Add benzylamine to the solution.
-
Stir the reaction mixture at room temperature for approximately 16 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the product.
-
Protocol 3: Deacetylation using Hydrazine Acetate
Hydrazine acetate is another effective reagent for this selective transformation.[4]
-
Materials:
-
Procedure:
Protocol 4: Deacetylation using Zinc Acetate in Methanol
This method provides an alternative using a mild Lewis acid catalyst.[7]
-
Materials:
-
This compound
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in methanol.
-
Add zinc acetate dihydrate as a catalyst.[7]
-
Heat the reaction mixture to 50-55°C for 2-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the deacetylated product.[7]
-
Data Presentation
The following table summarizes the quantitative data for the different deacetylation protocols.
| Protocol | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 1 | Magnesium Oxide (MgO) | Methanol | 40°C | 4-5 hours | Good | [3] |
| 2 | Benzylamine (BnNH₂) | THF | Room Temp. | 16 hours | 46% | [4] |
| 3 | Hydrazine Acetate | DMF or THF/MeOH | Room Temp. | - | 49-51% | [4] |
| 4 | Zinc Acetate Dihydrate | Methanol | 50-55°C | 2-6 hours | Acceptable | [7] |
Note: Yields can vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the selective anomeric deacetylation of this compound.
Caption: General workflow for the selective anomeric deacetylation of this compound.
Signaling Pathway/Logical Relationship Diagram
The diagram below illustrates the logical relationship of the chemical transformation.
Caption: Logical diagram of the selective anomeric deacetylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Lactose Octaacetate in the Synthesis of Oligosaccharides and Milk Prebiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate, the fully acetylated form of lactose, serves as a critical and versatile building block in the chemical synthesis of complex oligosaccharides, including vital milk prebiotics like Human Milk Oligosaccharides (HMOs) and Galactooligosaccharides (GOS). Its stability, solubility in organic solvents, and the ability to selectively deprotect its acetyl groups make it an invaluable precursor for constructing intricate glycan structures. The acetyl groups serve as protecting groups for the hydroxyl moieties of lactose, preventing unwanted side reactions and allowing for precise, regioselective glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of oligosaccharides, offering a guide for researchers in glycochemistry and drug development. This compound's utility lies in its capacity to be converted into either a glycosyl donor or a glycosyl acceptor, forming the cornerstone of both linear and convergent synthetic strategies for oligosaccharide assembly.[1][2][3]
Application Notes
The primary application of this compound in this context is as a protected precursor to lactose-based glycosyl donors and acceptors. The overall synthetic strategy generally involves three key stages:
-
Preparation and Modification of this compound: The synthesis begins with the peracetylation of lactose to form this compound. This stable intermediate can then be selectively modified. For use as a glycosyl donor, the anomeric acetate is often converted to a more reactive leaving group, such as a bromide or trichloroacetimidate. For use as a glycosyl acceptor, one or more acetyl groups are selectively removed to expose hydroxyl groups at specific positions for subsequent glycosylation.
-
Glycosylation Reactions: The core of oligosaccharide synthesis lies in the formation of glycosidic bonds. A this compound-derived glycosyl donor can be coupled with a suitable glycosyl acceptor (which could be another monosaccharide or oligosaccharide) to elongate the glycan chain. Conversely, a lactose-based acceptor derived from this compound can be glycosylated with another sugar donor. These reactions are typically promoted by Lewis acids or other activators.[4]
-
Deprotection: Once the desired oligosaccharide backbone is assembled, the acetyl groups, along with any other protecting groups used in the synthesis, are removed to yield the final, biologically active oligosaccharide.
This approach allows for the controlled and systematic construction of complex oligosaccharides with defined linkages, which is crucial for studying their biological functions and for their potential therapeutic applications.
Data Presentation
The following tables summarize quantitative data for key transformations involving this compound and its derivatives in oligosaccharide synthesis.
Table 1: Synthesis and Modification of this compound
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Acetylation | D-(+)-Lactose Monohydrate | This compound | Acetic anhydride, Sodium acetate, Microwave (700W, 10 min) | 74 | [5][6] |
| Acetylation | D-(+)-Lactose | This compound | Acetic acid, Sodium acetate, 100°C, 2h | ~85 | [2] |
| Anomeric Deacetylation | D-Lactose Octaacetate | Anomerically Deacetylated Lactose Heptaacetate | MgO, MeOH, reflux, 4-5h | Not specified | [2] |
| Conversion to Glycosyl Bromide | Peracetylated Sugar | Glycosyl Bromide | HBr in Acetic Acid | Not specified | [6] |
Table 2: Glycosylation and Deprotection Reactions
| Reaction | Glycosyl Donor | Glycosyl Acceptor | Product | Reagents and Conditions | Yield (%) | Reference |
| Allyl Glycosylation | Peracetyl-β-lactose | Allyl alcohol | Allyl hepta-O-acetyl-β-lactoside | BF3·Et2O, CH2Cl2, rt, 16h; then Ac2O, pyridine | High | [4] |
| Trisaccharide Synthesis | Protected Galactose Donor | Protected Lactose Acceptor | Protected Trisaccharide | TMSOTf, CH2Cl2, -30°C, 15 min | 70 | [1] |
| Tetrasaccharide Synthesis | Protected Trisaccharide Donor | Protected Monosaccharide Acceptor | Protected Tetrasaccharide | AgOTf, CH2Cl2 | 87 | [1] |
| Global Deprotection (Hydrogenation) | Protected Hexasaccharide | - | Lacto-N-hexaose | 10% Pd/C, H2, EtOH/H2O | 80 | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes a rapid and efficient method for the peracetylation of lactose.[5][6][8]
Materials:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Distilled water
-
Ice
-
95% Ethanol
Procedure:
-
In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
-
Pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash thoroughly with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Protocol 2: Preparation of a Lactose-Based Glycosyl Donor (Glycosyl Bromide)
This protocol outlines the conversion of a peracetylated sugar like this compound into a more reactive glycosyl bromide, a key intermediate for glycosylation reactions.[6]
Materials:
-
This compound
-
33% Hydrogen bromide in glacial acetic acid
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in glacial acetic acid.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion of the starting material.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide, which is typically used immediately in the next step without further purification.
Protocol 3: Glycosylation using a Peracetylated Lactose Donor
This protocol details the glycosylation of an alcohol using peracetylated lactose as the glycosyl donor, promoted by a Lewis acid.[4] This example uses allyl alcohol, but the principle can be extended to other alcohol acceptors, including other sugars with a free hydroxyl group.
Materials:
-
Peracetyl-β-lactose (this compound) (0.2 g, 0.29 mmol)
-
Allyl alcohol (0.08 mL, 1.18 mmol)
-
Anhydrous dichloromethane (2.3 mL)
-
Boron trifluoride etherate (BF₃·Et₂O) (0.15 mL, 0.59 mmol)
-
Triethylamine
-
Ethyl acetate
-
Pyridine
-
Acetic anhydride
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve peracetyl-β-lactose and allyl alcohol in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C and add BF₃·Et₂O.
-
Stir the reaction at room temperature for 16 hours.
-
Neutralize the reaction by adding triethylamine.
-
Dilute the mixture with ethyl acetate and extract with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate to dryness.
-
To the crude mixture, add pyridine and acetic anhydride at room temperature under argon and stir for 12 hours for reacetylation.
-
Add toluene and co-evaporate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and cold saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (hexanes/EtOAc 1:1) to yield the peracetylated allyl lactoside.
Protocol 4: Global Deprotection (Zemplén Deacetylation)
This protocol describes the final step of removing the acetyl protecting groups to yield the free oligosaccharide.
Materials:
-
Protected oligosaccharide
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., a small piece of sodium metal added to methanol or a 0.5 M solution in methanol)
-
Amberlite IR-120 (H⁺) resin
Procedure:
-
Dissolve the protected oligosaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected oligosaccharide.
-
The crude product can be further purified by size-exclusion chromatography (e.g., Sephadex G-25) or other appropriate methods.
Visualizations
General Workflow for Oligosaccharide Synthesis from Lactose
Caption: General workflow for oligosaccharide synthesis starting from lactose.
Convergent Synthesis of Lacto-N-neotetraose (LNnT)
Caption: Convergent (2+2) synthesis strategy for Lacto-N-neotetraose (LNnT).
Signaling Pathway (Illustrative Example of Prebiotic Action)
While this compound itself is not directly involved in signaling, the synthesized milk prebiotics, such as GOS, exert their beneficial effects by modulating the gut microbiota, which in turn influences host signaling pathways.
Caption: Illustrative pathway of milk prebiotic action in the gut.
References
- 1. The chemical synthesis of human milk oligosaccharides: lacto-N-neotetraose (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The Chemical Synthesis of Building Blocks of Sugars found in Human Mil" by Ikra Ahmad [irl.umsl.edu]
- 4. Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Determining the Degree of Substitution of Lactose Acetates by Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose acetate, a derivative of lactose, holds significant potential in various pharmaceutical and biotechnological applications due to its modified physicochemical properties. The degree of substitution (DS), which represents the average number of hydroxyl groups on the lactose molecule that have been replaced by acetyl groups, is a critical quality attribute that dictates its functionality. Accurate determination of the DS is therefore essential for quality control, formulation development, and ensuring consistent product performance.
These application notes provide a detailed protocol for determining the DS of lactose acetates using a well-established back-titration method. This method is based on the saponification of the ester linkages of the acetyl groups, providing a reliable and reproducible means of quantification.
Principle of the Method
The determination of the degree of substitution of lactose acetates is achieved through a two-step process:
-
Saponification: The lactose acetate sample is treated with a known excess of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). The ester bonds of the acetyl groups are hydrolyzed (saponified) by the alkali.
-
Back-Titration: The unreacted (excess) alkali is then titrated with a standardized acid, such as hydrochloric acid (HCl). The difference between the initial amount of alkali added and the amount remaining after saponification corresponds to the amount of alkali consumed in hydrolyzing the acetyl groups. This information is then used to calculate the percentage of acetylation and the degree of substitution.[1][2][3]
The entire workflow can be visualized as follows:
References
Troubleshooting & Optimization
improving the yield of β-lactose octaacetate in acetylation reactions
Welcome to the technical support center for the acetylation of β-lactose to synthesize β-lactose octaacetate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of β-lactose octaacetate, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure anhydrous conditions as moisture can hydrolyze acetic anhydride. - Verify the freshness and purity of reagents, especially acetic anhydride. - For conventional heating methods, ensure the reaction mixture reaches and maintains the appropriate temperature. - For microwave-assisted synthesis, optimize irradiation time and power. A 10-minute irradiation at 700W has been reported to yield 74-90%.[1][2] |
| Loss of product during workup. | - When quenching the reaction with water, using a larger volume (e.g., 10 volumes) can increase the yield of the crude product precipitate.[3][4] - Ensure the precipitated product is thoroughly collected by filtration. | |
| Product is a Sticky Syrup or Oil, Not a Solid | Incomplete acetylation resulting in partially acetylated, stickier products. | - Extend the reaction time or increase the temperature slightly to ensure complete acetylation of all eight hydroxyl groups. - Use a sufficient excess of acetic anhydride. |
| Presence of impurities. | - After quenching, stir the mixture in ice-cold water for an extended period (e.g., overnight) to allow for complete precipitation and hardening of the product.[2] | |
| Low Proportion of the Desired β-Anomer | The acetylation of α-lactose monohydrate often produces a mixture of α and β anomers.[3][5] | - Attempts to significantly increase the proportion of the β-anomer during the acetylation reaction itself have shown limited success.[4][5] The focus should be on post-reaction separation. |
| Anomerization of the product. | - Control the reaction temperature and time to minimize potential anomerization. | |
| Difficulty in Purifying the Product / Removing the α-Anomer | Inefficient crystallization technique. | - Recrystallization is key. A methanol/dichloromethane (MeOH/CH2Cl2) solvent system (e.g., 10:1 ratio) has been found to be highly effective for fractional crystallization.[3] - Recrystallization from 95% ethanol followed by distilled water has also been reported.[1][2] |
| The ratio of anomers in the crude product affects the ease of purification. | - Quenching the reaction with a smaller volume of water (e.g., 3 volumes) can lead to a crude product with a higher α:β ratio, which may require fewer crystallization steps for purification.[3][4] | |
| Final Product has a Low Melting Point or Broad Melting Range | Presence of impurities, particularly the α-anomer. | - Melting point is not considered a reliable criterion for the purity of β-lactose octaacetate.[4][5] - Rely on 1H NMR spectroscopy to accurately determine the anomeric purity.[4][5] |
| Residual solvent. | - Ensure the purified product is thoroughly dried under vacuum to remove any residual crystallization solvents.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the acetylation of lactose?
A1: Yields can vary depending on the method. Microwave-assisted synthesis has reported yields in the range of 85-90%.[1] Conventional methods followed by purification can result in final yields of pure β-lactose octaacetate around 53-54%.[3][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) can be used to monitor the reaction. A typical eluent system is ethyl acetate/methanol/water (17:2:1 v/v/v).[1] The spots can be visualized by spraying with a 10% H2SO4 solution in methanol followed by heating.[6]
Q3: Is it necessary to use a catalyst?
A3: Yes, a catalyst is typically used to facilitate the reaction. Anhydrous sodium acetate is a commonly used and effective catalyst for this acetylation.[1][2]
Q4: What is the best way to confirm the purity and identity of the final product?
A4: While melting point and optical rotation are often reported, they are not reliable indicators of purity for β-lactose octaacetate.[4][5] The most definitive method is 1H NMR spectroscopy, which can clearly distinguish between the α and β anomers and reveal the presence of impurities.[3][4][5]
Q5: Can I use a different starting material other than α-lactose monohydrate?
A5: Yes, however, starting with α-lactose monohydrate is common. The reaction conditions will likely lead to an equilibrium mixture of anomers in the product regardless of the starting anomer.[3][5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of β-Lactose Octaacetate
This protocol is adapted from a "green" synthesis method that avoids toxic solvents.[1][2]
Materials:
-
D-(+)-lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Distilled water
-
Ice
-
95% Ethanol
Procedure:
-
Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[2]
-
After irradiation, pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and then leave it at 4 °C for 12 hours to allow the lactose octaacetate to precipitate as a white solid.[1][2]
-
Filter the precipitate under vacuum and wash it with distilled water.[1]
-
Purify the crude product by recrystallization from 95% ethanol, followed by another recrystallization from distilled water.[1][2]
-
Dry the purified β-lactose octaacetate in a vacuum oven to a constant weight.[1][2]
Protocol 2: Conventional Large-Scale Synthesis and Purification
This protocol is a recommended procedure for obtaining high-purity β-lactose octaacetate.[4]
Materials:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride (900 mL)
-
Anhydrous sodium acetate (25 g)
-
Water-ice mixture
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a 2-L round-bottom flask, heat a mixture of acetic anhydride and anhydrous sodium acetate to near boiling.
-
Add the α-lactose monohydrate in small portions, maintaining the temperature.
-
Continue heating for 20 minutes after all the lactose has dissolved.
-
Pour the reaction mixture into a 2700 mL water-ice mixture in a 4-L beaker and stir gently overnight.
-
Collect the precipitated crude product by filtration.
-
Dissolve the crude product in dichloromethane (500 mL).
-
Wash the organic solution with aqueous sodium bicarbonate, then dry it and concentrate to yield the crude product. 1H NMR at this stage will show a mixture of anomers.
-
For purification, dissolve the crude product in dichloromethane (110 mL) and add methanol while stirring at room temperature to induce crystallization. This should yield the pure title compound.
-
Further pure material can be obtained from the mother liquor by subsequent crystallization from dichloromethane-methanol.[3][4]
Visual Guides
Caption: General experimental workflow for the synthesis of β-lactose octaacetate.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Separation of α- and β-Anomers of Lactose Octaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of α- and β-anomers of lactose octaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the α- and β-anomers of this compound?
The main challenges stem from the similar physical properties of the two anomers. The acetylation of lactose typically yields a mixture of both α- and β-anomers, and achieving a high-purity separation can be difficult.[1][2] Key challenges include:
-
Co-crystallization: The anomers can crystallize together, making it difficult to obtain a pure form of either.
-
Low Yield: Attempts to isolate one anomer, particularly the α-anomer which is often less abundant in reaction mixtures, can result in low product yield.
-
Inaccurate Purity Assessment: Traditional methods for purity determination, such as melting point and optical rotation, are not reliable for assessing the anomeric purity of this compound.[1][2]
Q2: What is the most common method for separating the β-anomer?
Fractional crystallization is the most widely used and effective method for obtaining pure β-lactose octaacetate from an anomeric mixture.[1][2] This process relies on the differential solubility of the anomers in specific solvent systems.
Q3: How can I monitor the progress of the separation?
Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods.
-
TLC: Can be used to qualitatively assess the presence of both anomers in a mixture. A common mobile phase is toluene:acetone (3:1).[2]
-
¹H NMR Spectroscopy: This is the most reliable method for quantitatively determining the anomeric ratio (α:β) in a sample.[1][2] The anomeric protons of the α- and β-anomers have distinct chemical shifts, allowing for accurate integration and ratio calculation.
Q4: Is it possible to separate the anomers using column chromatography?
While crystallization is more common for bulk separation, chromatographic methods can be employed, particularly for analytical purposes or smaller-scale purifications. Although specific protocols for this compound are not extensively detailed in the literature, methods for separating other carbohydrate anomers can be adapted. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase, such as an amino-functionalized column, could be a viable approach.[3][4]
Troubleshooting Guides
Crystallization of β-Lactose Octaacetate
Problem: Low yield of crystalline β-lactose octaacetate.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The choice of solvent is critical. A commonly successful system is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1] Experiment with the ratio of solvents to optimize crystallization. |
| Precipitation is too rapid. | Rapid precipitation can trap impurities and the α-anomer. Ensure a slow cooling or solvent evaporation process to allow for selective crystallization of the β-anomer. |
| Suboptimal concentration. | If the solution is too dilute, crystallization may not occur. If it is too concentrated, the anomers may precipitate together. The ideal product concentration is approximately 1.2 g/mL in a CH₂Cl₂:MeOH (1:10) system.[5] |
| Presence of impurities. | Ensure the starting material is free from significant impurities that could inhibit crystallization. A wash with aqueous sodium bicarbonate (NaHCO₃) after the acetylation reaction can help remove acidic byproducts.[1] |
Problem: The purity of the crystallized β-lactose octaacetate is low, with significant α-anomer contamination.
| Possible Cause | Troubleshooting Step |
| Ineffective crystallization. | Perform multiple recrystallization steps. One crystallization may not be sufficient to achieve high anomeric purity. |
| Inaccurate purity assessment. | Do not rely on melting point or optical rotation to determine purity.[1][2] Use ¹H NMR spectroscopy to accurately quantify the α:β ratio.[6] |
| Co-crystallization of anomers. | Adjust the solvent system and cooling rate. A slower crystallization process can improve selectivity for the β-anomer. |
Chromatographic Separation
Problem: Poor separation of α- and β-anomers on a chromatography column.
| Possible Cause | Troubleshooting Step |
| Incorrect stationary phase. | For separation of carbohydrate isomers, amino (NH₂) or amide-based columns are often effective in HILIC mode. Chiral stationary phases have also been shown to separate carbohydrate anomers.[3] |
| Suboptimal mobile phase. | For normal-phase or HILIC chromatography, a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) may be effective. For reversed-phase chromatography, an acetonitrile/water gradient is a common starting point. |
| Poor resolution. | Optimize the flow rate and gradient slope. A slower flow rate and a shallower gradient can improve the resolution between the two anomers. |
Quantitative Data
Table 1: Anomeric Ratio of this compound at Different Stages of Purification by Crystallization
| Stage of Purification | α:β Anomeric Ratio |
| Crude product (Medium-scale acetylation) | ~1:12 |
| After first crystallization (CH₂Cl₂-MeOH) | Significantly diminished α-anomer |
| After second crystallization (CH₂Cl₂-MeOH) | ~1:275 |
| Crude product (Large-scale acetylation) | ~1:30 |
| After one crystallization (Large-scale) | ~1:270 |
Data sourced from Xu, P., Yang, J. Y., & Kováč, P. (2012). Observations on the Preparation of β-Lactose Octaacetate. Journal of Carbohydrate Chemistry, 31(8), 711–720.
Experimental Protocols
Protocol 1: Synthesis and Crystallization of β-Lactose Octaacetate
This protocol is adapted from established methods for the acetylation of lactose and subsequent purification of the β-anomer.[1][2]
-
Acetylation of Lactose:
-
In a round-bottom flask, combine α-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture with stirring. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and stir overnight to precipitate the crude this compound.
-
Filter the solid and wash with water.
-
-
Work-up:
-
Dissolve the crude product in dichloromethane (CH₂Cl₂).
-
Wash the organic solution with aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization:
-
Dissolve the crude this compound in a minimal amount of CH₂Cl₂.
-
Slowly add methanol (MeOH) (approximately 10 volumes relative to CH₂Cl₂) to induce crystallization.
-
Allow the solution to stand, preferably at a cool temperature, to facilitate the formation of crystals.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
-
Purity Assessment:
-
Dry the crystals under vacuum.
-
Analyze the anomeric purity by dissolving a small sample in deuterated chloroform (CDCl₃) and acquiring a ¹H NMR spectrum.
-
Visualizations
Caption: Workflow for the synthesis and purification of β-lactose octaacetate.
Caption: Troubleshooting logic for low purity in β-lactose octaacetate crystallization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirmps.org [ijirmps.org]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for microwave synthesis of lactose octaacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the microwave-assisted synthesis of lactose octaacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.
Troubleshooting Guide
Encountering issues during your synthesis? This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or microwave power. 2. Catalyst Inactivity: The catalyst (e.g., sodium acetate) may be old or hydrated. 3. Reagent Degradation: Acetic anhydride may have hydrolyzed. | 1. Increase the reaction time in increments (e.g., 5-minute intervals) or cautiously increase the microwave power. Refer to the data on reaction time optimization below. 2. Use freshly opened or properly stored anhydrous sodium acetate. 3. Use fresh acetic anhydride. |
| Product is a Sticky Syrup Instead of a Solid | 1. Incomplete Acetylation: Presence of partially acetylated lactose derivatives, which are often syrupy. 2. Excess Acetic Anhydride: Residual acetic anhydride can make the product appear oily or syrupy. | 1. Increase the reaction time or microwave power to ensure complete acetylation. 2. After the reaction, ensure the product is thoroughly quenched in ice-cold water to precipitate the solid this compound and wash away excess reagents. |
| Difficulty in Product Purification/Crystallization | 1. Presence of Impurities: Incomplete reaction or side reactions can lead to impurities that hinder crystallization. 2. Incorrect Solvent System: The solvent used for recrystallization may not be optimal. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1] 2. A common and effective method for purification is recrystallization from 95% ethanol followed by washing with distilled water.[2] |
| Product Has a Brownish Color | Charring/Degradation: Excessive microwave power or reaction time can lead to the decomposition of the carbohydrate. | Reduce the microwave power or shorten the reaction time. If using a temperature-controlled microwave reactor, consider a lower setpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for the microwave synthesis of this compound?
A1: The optimal reaction time can vary based on the specific microwave reactor and power setting. However, studies have shown that a reaction time of 15-20 minutes at 700W provides the highest yields (around 91%). Longer reaction times, such as 30 minutes, can lead to a decrease in yield.
Q2: What is the recommended temperature for this synthesis?
A2: While many protocols specify microwave power in Watts, the optimal temperature is also a critical parameter. For the acetylation of a similar carbohydrate, cellulose, a temperature of 130°C has been identified as optimal.[3] This can be a good starting point for temperature optimization studies for this compound synthesis. It is crucial to avoid excessive temperatures that can lead to charring.
Q3: Can I perform this reaction without a solvent?
A3: Yes, one of the significant advantages of microwave-assisted synthesis for this reaction is that it can be carried out under solvent-free conditions, using acetic anhydride as both the acetylating agent and the reaction medium.[2]
Q4: What is the role of sodium acetate in this reaction?
A4: Anhydrous sodium acetate acts as a catalyst in the acetylation of lactose with acetic anhydride.[4][2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TTC).[4][5] This will allow you to observe the disappearance of the lactose starting material and the appearance of the this compound product.
Data Presentation
Optimization of Reaction Time
The following table summarizes the effect of reaction time on the yield of this compound in a microwave-assisted synthesis at 700W.
| Reaction Time (minutes) | Yield (%) | Degree of Substitution (DS) |
| 10 | 78 | 3.71 |
| 15 | 91 | 3.27 |
| 20 | 91 | 3.21 |
| 30 | 39 | 3.54 |
Data sourced from Biointerface Research in Applied Chemistry.[4]
Experimental Protocols
Detailed Methodology for Microwave-Assisted Synthesis of this compound
This protocol is based on established procedures for the microwave-assisted synthesis of this compound.[4][1][2]
Materials:
-
D-(+)-lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Round-bottom flask
-
Microwave reactor
-
Ice cubes
-
Distilled water
-
95% Ethanol for recrystallization
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700W for 15-20 minutes.
-
After irradiation, carefully pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and then leave it at 4°C for 12 hours to allow for the precipitation of the this compound as a white solid.[4][2]
-
Filter the white solid under vacuum and wash it thoroughly with distilled water.[4][2]
-
For further purification, recrystallize the solid from 95% ethanol, followed by another wash with distilled water.[4][2]
-
Dry the purified this compound in a vacuum oven to a constant weight.[4][2]
Visualizations
Experimental Workflow for Optimizing this compound Synthesis
Caption: Workflow for optimizing microwave synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Solvent-Free Acetylation of Cellulose with Acetic Anhydride in the Presence of Iodine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
troubleshooting low yields and incomplete reactions in lactose acetylation
Welcome to the technical support center for lactose acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of acetylated lactose derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Acetylated Lactose
Q: I performed the acetylation of lactose, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in lactose acetylation can stem from several factors, ranging from reaction conditions to purification methods. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The acetylation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material (lactose) is still present, consider extending the reaction time or slightly increasing the temperature. Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride).[3]
-
-
Suboptimal Catalyst or Catalyst Concentration: The choice and amount of catalyst (e.g., sodium acetate, pyridine, DMAP) are crucial.
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Solution: For reactions with acetic anhydride, anhydrous sodium acetate is a common catalyst.[1][2][4] Ensure the sodium acetate is completely dry. For pyridine-catalyzed reactions, ensure the pyridine is of high purity and dry, as water can consume the acetic anhydride.[3][5] The use of a more potent catalyst like 4-Dimethylaminopyridine (DMAP) can sometimes improve yields and reaction times.[6]
-
-
Presence of Water: Lactose monohydrate is often used as a starting material. The water molecule can react with the acetic anhydride, reducing the amount available for acetylation.
-
Solution: While many protocols use lactose monohydrate successfully, starting with anhydrous lactose may improve yields. Alternatively, ensure a sufficient excess of acetic anhydride is used to compensate for the water.
-
-
Losses during Work-up and Purification: Significant amounts of product can be lost during the quenching, extraction, and purification steps.
-
Solution: When quenching the reaction with water/ice, ensure the acetylated lactose fully precipitates before filtration.[4][7] During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
-
Issue 2: Incomplete Reaction and Presence of Intermediates
Q: My TLC analysis shows multiple spots, indicating an incomplete reaction with partially acetylated lactose intermediates. How can I drive the reaction to completion?
A: The presence of multiple spots on TLC, corresponding to partially acetylated products, is a common issue. Here's how to address it:
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Reagent Stoichiometry: An insufficient amount of the acetylating agent is a primary cause of incomplete reactions.
-
Solution: Use a larger excess of acetic anhydride. For each hydroxyl group on the lactose molecule (there are eight), a stoichiometric amount of acetylating agent is required. In practice, a significant excess is used to drive the reaction to completion.[3]
-
-
Mixing and Solubility: Poor mixing or low solubility of lactose in the reaction medium can lead to incomplete reactions.
Issue 3: Formation of Anomeric Mixtures (α and β isomers)
Q: My NMR analysis indicates a mixture of α and β anomers of the acetylated lactose. How can I control the anomeric selectivity or separate the isomers?
A: The formation of anomeric mixtures is common in carbohydrate chemistry.
-
Controlling Anomeric Ratio: The reaction conditions can influence the ratio of α to β anomers.
-
Separation of Anomers: If a specific anomer is required, purification is necessary.
Data Presentation
Table 1: Comparison of Lactose Acetylation Protocols and Yields
| Method | Acetylating Agent | Catalyst/Solvent | Reaction Time | Temperature | Reported Yield | Reference |
| Conventional | Acetic Anhydride | Sodium Acetate | 2 hours | 100°C | ~85% | [2] |
| Conventional | Acetic Anhydride | Pyridine | Room Temp (overnight) | Room Temperature | Good | [3][8] |
| Microwave-Assisted | Acetic Anhydride | Sodium Acetate | 10-20 minutes | 700 W | 74-91% | [4][7][9] |
| Catalytic | Acetic Anhydride | In(OTf)₃ | 1 hour | 0°C to Room Temp | High | [6] |
Experimental Protocols
Protocol 1: Conventional Acetylation of Lactose using Acetic Anhydride and Sodium Acetate
This protocol is adapted from a common method for the peracetylation of lactose.[2]
-
Reagents and Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
To a round-bottom flask, add anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).
-
Heat the mixture at 100°C for 2 hours with constant stirring.
-
After cooling, pour the reaction mixture slowly into a beaker containing ice-cold water with stirring.
-
A white solid of acetylated lactose will precipitate. Continue stirring until the product fully solidifies.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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Purify the crude product by recrystallization from hot ethanol.
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Dry the purified product in a vacuum oven to a constant weight.
-
Protocol 2: Microwave-Assisted Synthesis of Lactose Octaacetate
This protocol is a "green" and rapid method for lactose acetylation.[4][7][9]
-
Reagents and Materials:
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D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
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Anhydrous sodium acetate (3.0 g, 0.036 mol)
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Distilled water
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Ice
-
Microwave synthesizer or a domestic microwave oven (use with caution and appropriate safety measures).
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Beaker, filtration apparatus.
-
-
Procedure:
-
In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in the microwave synthesizer and irradiate at 700 W for 10-20 minutes.[4][7]
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After irradiation, carefully remove the flask and let it cool slightly.
-
Pour the reaction mixture into 200 cm³ of distilled water with ice cubes and stir.[4][7]
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Allow the mixture to stand at 4°C for 12 hours to ensure complete precipitation.[4][7]
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Filter the white solid precipitate under vacuum and wash with distilled water.[4][7]
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Dry the product in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of acetylated lactose.
Caption: Troubleshooting flowchart for low yields in lactose acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
purification strategies for crude lactose octaacetate to remove byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for crude lactose octaacetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section is designed to provide solutions to common problems that may arise during the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a crude this compound synthesis?
A1: The most common byproducts are typically the α-anomer of this compound (where the β-anomer is often the desired product) and incompletely acetylated sugars. One specifically identified byproduct is a lactose heptaacetate with a free hydroxyl group at the 3-position of the glucose unit.[1] Residual acetic anhydride and acetic acid from the synthesis will also be present in the crude mixture.
Q2: How can I effectively remove residual acetic anhydride and acetic acid?
A2: Washing the crude product with cold water is a standard and effective method.[2][3] The crude reaction mixture is often poured into ice water to precipitate the product and hydrolyze the excess acetic anhydride.[2] Subsequent filtration and washing of the solid with distilled water will help remove most of the acetic acid. For trace amounts, co-evaporation with a solvent like methanol can be effective, although this is less common for the initial workup.
Q3: My crude product is a sticky oil instead of a solid. What should I do?
A3: This "oiling out" can occur if the concentration of impurities is high, or if the product precipitates too quickly from the reaction quench. Try adding more ice-cold water to the mixture and stirring vigorously to induce solidification. If it remains an oil, you can attempt to dissolve it in a minimal amount of a solvent like dichloromethane and then precipitate it by adding a non-solvent like cold methanol or water.
Q4: Which purification method is best for achieving high anomeric purity (high β:α ratio)?
A4: Recrystallization is a highly effective method for enriching the β-anomer. Specifically, recrystallization from a dichloromethane-methanol (CH2Cl2-MeOH) solvent system has been shown to be very advantageous in producing β-lactose octaacetate with high anomeric purity.[4]
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The product is too soluble in the chosen solvent system.- Too much solvent was used.- The cooling process was too rapid, preventing efficient crystallization. | - Optimize the solvent ratio. For a mixed solvent system like ethanol/water, try reducing the proportion of the solvent in which the product is more soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Poor Purity After Recrystallization | - Inefficient removal of byproducts.- Co-crystallization of impurities with the product. | - Perform a second recrystallization. The purity of β-lactose octaacetate significantly improves after a second crystallization.[1]- Ensure the crude product is as dry as possible before recrystallization to prevent hydrolysis.- Consider a different solvent system. If using ethanol/water, a switch to dichloromethane/methanol might be more effective. |
| Difficulty in Achieving High β:α Anomeric Ratio | - The initial crude product has a very high proportion of the α-anomer. | - Recrystallization from a dichloromethane/methanol mixture is particularly effective at separating the anomers.[4]- While more complex, column chromatography can also be used to separate the anomers. |
| Streaking or Poor Separation on TLC Plate | - The sample is too concentrated.- The spotting solvent is too polar.- The developing solvent system is not optimal. | - Dilute the sample before spotting.- Use a less polar solvent for spotting, such as dichloromethane.- Adjust the polarity of the mobile phase. A common eluent for acetylated sugars is a mixture of ethyl acetate and hexane or toluene and acetone.[1] |
| Product Won't Crystallize from Recrystallization Solvent | - The solution is not sufficiently supersaturated.- Presence of significant impurities inhibiting crystal nucleation. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of pure this compound.- Concentrate the solution by slowly evaporating some of the solvent.- If significant impurities are suspected, first attempt a purification by column chromatography and then recrystallize the partially purified product. |
Comparison of Purification Strategies
The following table summarizes the effectiveness of different purification strategies for crude this compound. The data is synthesized from multiple sources to provide a comparative overview.
| Purification Strategy | Typical Solvents/Eluents | Reported Yield | Achievable Purity (β:α anomeric ratio) | Key Advantages | Key Disadvantages |
| Recrystallization | 95% Ethanol / Water | ~74% (overall synthesis yield)[2] | Good | Simple, scalable, and effective for removing polar impurities. | May not be as effective at separating anomers as other solvent systems. |
| Recrystallization | Dichloromethane / Methanol | 40% (from crude after one recrystallization), 54% (total from mother liquor)[4] | Excellent (α:β = ~1:275 after one recrystallization)[4] | Highly effective for separating anomers and achieving high purity of the β-anomer. | Requires the use of chlorinated solvents. |
| Column Chromatography | Ethyl Acetate / Hexane or Toluene / Acetone gradients | Variable, dependent on loading and separation efficiency. | High, can separate anomers and other byproducts like heptaacetates. | Can provide very high purity and separate complex mixtures. | More time-consuming, requires more solvent, and can be less scalable than recrystallization. |
Note: Yields are highly dependent on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from 95% Ethanol and Water
This protocol is adapted from a common procedure for the purification of this compound.[2][3]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Stir continuously to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add hot distilled water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold distilled water.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Recrystallization from Dichloromethane and Methanol
This protocol is particularly effective for obtaining the high-purity β-anomer.[1][4]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum volume of dichloromethane at room temperature.
-
Precipitation: Slowly add approximately 10 volumes of methanol to the dichloromethane solution while stirring. The product should begin to precipitate.
-
Crystallization: Allow the mixture to stand at room temperature to allow for complete crystallization. For improved yield, the mixture can be cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum. A second recrystallization using the same solvent system can be performed to further improve the anomeric purity.
Protocol 3: Purification by Silica Gel Column Chromatography
This is a general protocol that can be adapted for the purification of this compound.
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexane). The polarity of the eluent can be gradually increased (gradient elution) to elute the products based on their polarity. The less polar β-anomer will typically elute before the more polar α-anomer and the even more polar heptaacetate byproducts.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting logic for handling oily crude this compound.
References
preventing cleavage of the β 1-4 linkage during lactose octaacetate synthesis
Welcome to the technical support center for the synthesis of lactose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this procedure. Our focus is on ensuring the integrity of the β-1,4-glycosidic linkage and achieving high-yield, high-purity product.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of acetylating agent. 2. Suboptimal Catalyst Activity: The catalyst (e.g., sodium acetate) may be hydrated or of poor quality. 3. Side Reactions: Potential cleavage of the β-1,4-glycosidic linkage under harsh acidic conditions. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature moderately. Ensure a sufficient excess of acetic anhydride is used. 2. Use Anhydrous Catalyst: Ensure sodium acetate is anhydrous by drying it before use. 3. Control Acidity: Avoid strong acid catalysts if cleavage is suspected. Use sodium acetate, which acts as a basic catalyst, to neutralize any acetic acid formed and drive the reaction to completion. |
| Product is a Sticky Syrup Instead of a Solid | 1. Incomplete Acetylation: The presence of partially acetylated lactose derivatives (e.g., hepta-O-acetyl-lactose) can prevent crystallization. 2. Presence of Impurities: Residual acetic anhydride, acetic acid, or other byproducts can inhibit solidification. | 1. Ensure Complete Acetylation: Prolong the reaction time or slightly increase the temperature to ensure all hydroxyl groups are acetylated. 2. Thorough Purification: After quenching the reaction with ice water, ensure the product is thoroughly washed to remove all soluble impurities. Recrystallization from a suitable solvent like ethanol is crucial for obtaining a pure, solid product.[1] |
| Unexpected Byproducts Detected (e.g., by TLC/NMR) | 1. Cleavage of the β-1,4-Glycosidic Linkage: This can occur under strongly acidic conditions, leading to the formation of acetylated glucose and galactose derivatives. 2. Anomerization: The reaction can produce a mixture of α- and β-anomers of this compound. | 1. Avoid Acidic Catalysts: If cleavage is suspected, avoid using strong acid catalysts like sulfuric acid or zinc chloride. Stick to milder catalysts like sodium acetate. 2. Control Temperature: Avoid excessively high temperatures, which can promote degradation pathways. 3. Anomer Separation: If a specific anomer is required, purification by column chromatography or fractional crystallization may be necessary. The ratio of anomers can be influenced by the starting material and reaction conditions. |
| Reaction Mixture Darkens Significantly | Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the carbohydrate. | Maintain Moderate Temperatures: Ensure the reaction temperature is controlled and does not exceed the recommended range for the chosen protocol. Use high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of β-1,4-glycosidic linkage cleavage during this compound synthesis?
A1: While not a commonly reported major side reaction under standard conditions (acetic anhydride and sodium acetate), the cleavage of the β-1,4-glycosidic linkage is mechanistically possible through acetolysis. This is more likely to occur under strongly acidic conditions. The presence of strong acid catalysts (e.g., sulfuric acid) or significant amounts of acidic impurities in the acetic anhydride, especially when combined with high temperatures, can protonate the glycosidic oxygen, making it a better leaving group and thus susceptible to cleavage.
Q2: How can I prevent the cleavage of the β-1,4-glycosidic linkage?
A2: To minimize the risk of cleaving the glycosidic bond, the following precautions are recommended:
-
Choice of Catalyst: Use a basic or neutral catalyst like anhydrous sodium acetate. This will help to neutralize any acidic byproducts and avoid creating a highly acidic reaction environment.
-
Control of Temperature: Avoid excessive heating. While heat is necessary to drive the reaction to completion, prolonged exposure to very high temperatures can promote side reactions, including glycosidic bond cleavage.
-
High-Purity Reagents: Use high-quality, dry reagents. Water in the reaction mixture can lead to hydrolysis, and acidic impurities can catalyze the cleavage.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and avoid unnecessarily long reaction times once the peracetylation is complete.
Q3: What are the typical yields for this compound synthesis?
A3: The yield of this compound can vary depending on the chosen method and reaction conditions. Here is a summary of reported yields from different protocols:
| Method | Catalyst | Conditions | Reported Yield | Reference |
| Conventional Heating | Sodium Acetate | 100°C, 2 hours | ~85% | [2] |
| Microwave Irradiation | Sodium Acetate | 700 W, 10 min | 74% | [3] |
| Microwave Irradiation | Sodium Acetate | 700 W, 10-30 min | 85-90% | [1][4] |
| Conventional Heating | Sodium Acetate | 140°C | Not specified, but a standard procedure | [5] |
Q4: How can I confirm the structural integrity of the β-1,4-glycosidic linkage in my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. In the 13C NMR spectrum, the presence of the anomeric carbons of both the glucose and galactose units, and the characteristic signal for the C4 carbon of the glucose unit involved in the glycosidic bond, will confirm the disaccharide structure. The 1H NMR spectrum will also show a complex but characteristic pattern of signals for the intact this compound. If cleavage had occurred, you would expect to see signals corresponding to the individual acetylated monosaccharides.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound with Sodium Acetate
This protocol is a standard method using conventional heating.
Materials:
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D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (95%) for recrystallization
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, add 10.0 g of D-(+)-lactose monohydrate and 3.0 g of anhydrous sodium acetate.
-
Carefully add 30 mL of acetic anhydride to the flask.
-
Heat the mixture with stirring at 100°C for 2 hours.
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After the reaction is complete, pour the hot mixture into 200 mL of ice-cold distilled water.
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Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed. A white solid should precipitate.
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Allow the mixture to stand in a cold environment (e.g., 4°C) for several hours to ensure complete precipitation.
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Filter the white solid under vacuum and wash it thoroughly with cold distilled water.
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Purify the crude this compound by recrystallization from 95% ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis of this compound
This method offers a significant reduction in reaction time.
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (95%) for recrystallization
-
Distilled water
-
Ice
Procedure:
-
In a microwave-safe round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 3.0 g of anhydrous sodium acetate, and 30 mL of acetic anhydride.[1][3]
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Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[3]
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After irradiation, carefully remove the flask and pour the hot mixture into 200 mL of ice-cold distilled water.[1][3]
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Stir the mixture until a white solid precipitates.
-
Let the mixture stand at 4°C for at least 12 hours to complete precipitation.[3]
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Collect the solid by vacuum filtration and wash with cold distilled water.
-
Recrystallize the product from 95% ethanol to obtain pure this compound.
-
Dry the product under vacuum.
Visualizations
This compound Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Glycosidic Bond Cleavage
Caption: Troubleshooting workflow for identifying and addressing issues in this compound synthesis.
References
minimizing side product formation in acetic anhydride-based acetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during acetic anhydride-based acetylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during acetylation experiments and offers potential solutions.
Issue 1: Low Yield of Acetylated Product
| Potential Cause | Recommended Solution |
| Hydrolysis of Acetic Anhydride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][2] |
| Insufficient Reagent | Use a sufficient molar excess of acetic anhydride. A common starting point is a 1.5 to 2-fold excess for each hydroxyl or amine group.[1] For diols, a larger excess (e.g., 2.5-3.0 equivalents) may be necessary to ensure di-acetylation.[2] |
| Low Reaction Temperature | While some acetylations occur at room temperature, others may require heating. Consider increasing the reaction temperature, for instance, to 60-70°C.[1] However, be aware that higher temperatures can sometimes lead to decomposition or other side reactions.[2] |
| Lack of or Inefficient Catalyst | Many acetylation reactions require a base catalyst like pyridine or triethylamine to proceed efficiently.[1] For less reactive substrates, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts (1-10 mol%).[2] |
| Poor Substrate Reactivity | If the functional group (amine or hydroxyl) on your substrate is sterically hindered, longer reaction times, higher temperatures, or a more potent catalyst may be required.[1] |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to ensure it has gone to completion before workup.[2] |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Diacetylation or Poly-acetylation | If your substrate has multiple nucleophilic sites, over-acetylation can occur.[1] To minimize this, use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture.[1] |
| Competitive N- vs. O-Acetylation | In molecules with both amine and hydroxyl groups, N-acetylation is generally favored as amines are typically more nucleophilic.[1] Reaction conditions such as pH and solvent can influence selectivity. To favor O-acetylation, the amine can be protected first. |
| Formation of Acetic Acid Byproduct | Acetic acid is an inherent byproduct of acetylation with acetic anhydride.[3][4] This is typically removed during the aqueous workup. |
Issue 3: Difficult Work-up and Purification
| Potential Cause | Recommended Solution |
| Residual Pyridine | Pyridine can be challenging to remove due to its high boiling point and water solubility.[2] During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it more water-soluble and easier to remove in the aqueous phase.[2] |
| Excess Acetic Anhydride | Quench the reaction with a protic solvent like methanol or water to convert the excess anhydride to acetic acid.[1] |
| Residual Acetic Acid | Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize and remove the acetic acid.[1][5] This is followed by washing with water and brine.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in acetic anhydride-based acetylation and how can I avoid them?
A1: The most common side products are:
-
Acetic Acid : This is an unavoidable byproduct of the reaction.[3][4] It is typically removed by washing the reaction mixture with an aqueous base during workup.[1]
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Hydrolysis Product (Acetic Acid) : This forms when acetic anhydride reacts with water. To prevent this, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.[1]
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Di- or Poly-acetylated Products : These can form when a substrate has multiple reactive sites. To minimize them, carefully control the stoichiometry of the acetic anhydride or add it slowly to the reaction.[1]
Q2: My acetylation reaction is not going to completion. What should I do?
A2: Several factors can lead to an incomplete reaction:
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Insufficient Reagent : Make sure you are using an adequate molar excess of acetic anhydride.[1]
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Low Temperature : Some reactions require heat to proceed at a reasonable rate. Try increasing the temperature.[1]
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Missing Catalyst : A base catalyst like pyridine or a more potent one like DMAP is often necessary for efficient acetylation.[1][2]
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Steric Hindrance : If the target functional group is sterically hindered, you may need to use more forcing conditions, such as higher temperatures, longer reaction times, or a stronger catalyst.[1]
Q3: How do I choose the right catalyst for my acetylation reaction?
A3: The choice of catalyst depends on the reactivity of your substrate:
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Pyridine/Triethylamine : These are common, moderately active base catalysts that also serve to neutralize the acetic acid byproduct.[1] Pyridine can often be used as the solvent as well.[2]
-
4-(Dimethylamino)pyridine (DMAP) : DMAP is a more potent nucleophilic catalyst that is used in smaller, catalytic amounts.[2] It is particularly useful for less reactive or sterically hindered alcohols.[1]
Q4: How can I effectively remove the excess acetic anhydride and acetic acid after the reaction?
A4: A standard aqueous workup procedure is typically effective. First, quench the excess acetic anhydride by adding a protic solvent like methanol.[1] Then, dilute the mixture with an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acetic acid.[1][5] Follow this with washes with water and brine before drying the organic layer.[1]
Q5: I am observing a white precipitate during my reaction. What is it?
A5: This is often a salt formed from the reaction of the acetic acid byproduct with a basic amine present in the reaction mixture, such as pyridine or your substrate if it is an amine.[1] This is not usually a problem and the salt is typically removed during the aqueous workup.[1]
Data Presentation
Table 1: Effect of Catalyst on Acetylation
| Catalyst | Typical Loading | Relative Activity | Notes |
| Pyridine | Catalytic to Solvent | Moderate | Also acts as a base to neutralize the acetic acid byproduct.[2] |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 mol% | High | A more potent nucleophilic catalyst than pyridine, often leading to faster reaction times and higher yields.[2] |
Table 2: Effect of Temperature and Time on Acetylation
| Temperature | Reaction Time | Expected Outcome |
| Room Temperature (20-25 °C) | Longer (hours to days) | Milder conditions that may minimize side products but could lead to incomplete reactions.[2] |
| Elevated Temperature (40-80 °C) | Shorter (hours) | Increased reaction rate, but may increase the risk of side product formation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Primary Alcohol
-
Preparation : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or pyridine).
-
Addition of Reagents : Add a base, such as pyridine (1.5 equivalents). If using a more potent catalyst, add DMAP (0.05 - 0.1 equivalents).[2] Cool the mixture to 0°C in an ice bath.
-
Acetylation : Slowly add acetic anhydride (1.2 - 2.2 equivalents) dropwise to the stirred solution.[1][2]
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.[2]
-
Quenching : Carefully quench the reaction by adding methanol to consume any unreacted anhydride.[1]
-
Workup : Dilute the mixture with an organic solvent and wash sequentially with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃, and finally brine.[1][2]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification : Purify the crude product by column chromatography if necessary.[1]
Protocol 2: General Procedure for Acetylation of a Primary Amine
-
Preparation : In a dry, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in an anhydrous solvent like dichloromethane or THF.[1]
-
Addition of Base : Add a base, such as pyridine (1.5 equivalents).[1] Cool the mixture to 0°C.
-
Acetylation : Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.[1]
-
Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup : Dilute the reaction mixture with an organic solvent. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acetic acid, followed by water and brine.[1]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : If necessary, purify the product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of Lactose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of lactose octaacetate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis.
Question 1: My yield of this compound is lower than expected after scaling up. What are the potential causes and solutions?
Answer:
Low yields during scale-up can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, heat and mass transfer can be less efficient.
-
Solution: Ensure adequate stirring and monitor the reaction temperature closely. Consider extending the reaction time and monitoring progress using Thin Layer Chromatography (TLC).[1]
-
-
Suboptimal Reagent Ratios: Incorrect stoichiometry can limit the reaction.
-
Solution: Carefully recalculate and accurately measure the molar ratios of lactose, acetic anhydride, and the catalyst (e.g., sodium acetate) for the larger scale.
-
-
Product Loss During Work-up: Significant amounts of product can be lost during neutralization, extraction, and purification steps.
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Side Reactions: Prolonged reaction times or excessive temperatures can lead to the formation of byproducts.
-
Solution: Optimize the reaction temperature and time. A typical procedure involves heating at 100°C for approximately 2 hours.[2]
-
Question 2: How can I improve the purity of my this compound, especially concerning the anomeric mixture?
Answer:
Achieving high purity, particularly a specific anomer (the β-form is often desired), is a common challenge.
-
Anomeric Mixture: The acetylation of lactose often results in a mixture of α and β anomers.[1] While some methods may favor the β-anomer, complete stereoselectivity is difficult to achieve in a one-pot synthesis.[1]
-
Solution: The most effective method for separating anomers and achieving high purity is through careful crystallization.[1] Recrystallization from 95% ethanol and then distilled water is a reported method.[3][4] For obtaining the pure β-anomer, fractional crystallization from solvent combinations like chloroform-ethanol or dichloromethane-methanol can be employed.[1]
-
-
Reliability of Purity Assessment: It's important to note that melting point and optical rotation are not considered reliable indicators of anomeric purity for this compound.[1]
-
Solution: Use ¹H NMR spectroscopy to accurately determine the anomeric ratio and assess the purity of the final product.[1]
-
Question 3: The reaction work-up is difficult at a larger scale. Are there any recommendations for an efficient work-up procedure?
Answer:
Work-up procedures that are straightforward in the lab can become challenging at scale.
-
Quenching: Pouring the reaction mixture into a large volume of ice-water is a standard quenching method.[1][3] Ensure the vessel is large enough to accommodate this and that stirring is adequate to dissipate heat and break up any solids.
-
Neutralization: For large-scale preparations, it is recommended to first neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate before proceeding to extraction.[2]
-
Isolation: After quenching and stirring (often overnight), the precipitated solid can be collected by filtration.[1][3][4] The product can then be washed with water to remove residual salts and acetic acid.[3][4]
-
Purification: For large-scale purification, column chromatography may be less practical. Recrystallization is the preferred method.[1][2]
Question 4: Are there alternative "greener" synthesis methods suitable for scale-up?
Answer:
Yes, microwave-assisted synthesis has been explored as a more environmentally friendly and efficient alternative.
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times (e.g., to 10-30 minutes) and may proceed without a solvent, using acetic anhydride and sodium acetate.[3][4] Yields are reported to be high (85-90%).[3][5]
-
Scale-Up Considerations for Microwave Synthesis: Scaling up microwave reactions requires specialized equipment to ensure even heating throughout the larger reaction volume. The work-up procedure, involving precipitation in ice-water and recrystallization, remains similar to conventional methods.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various reported synthesis protocols for this compound.
| Parameter | Small Scale | Medium Scale | Large Scale | Microwave-Assisted | Reference |
| Lactose Monohydrate | 10 g | - | 100 g | 10 g | [1][3] |
| Acetic Anhydride | 100 mL | - | 900 mL | 30 cm³ | [1][3] |
| Sodium Acetate | 5 g | - | 25 g | 3.0 g | [1][3] |
| Reaction Time | 20 min after dissolution | ~45 min | ~45 min | 10-30 min | [1][3] |
| Yield (Crude) | - | 77% | 70% | 85-90% | [1][3] |
| Yield (Crystallized) | - | 54% | 53% | 74% (after 10 min) | [1][4] |
| Anomeric Ratio (α:β) | 1:12 | - | 1:30 | - | [1] |
Experimental Protocols
Large-Scale Acetylation of Lactose (Recommended Protocol)
This protocol is adapted from a published procedure for the large-scale synthesis of this compound.[1]
Materials:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride (900 mL)
-
Anhydrous sodium acetate (25 g)
-
Large beaker (4 L)
-
Mechanical stirrer
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a 2-L round-bottom flask equipped with a mechanical stirrer, combine acetic anhydride (900 mL) and anhydrous sodium acetate (25 g).
-
Heat the mixture to near boiling.
-
Gradually add α-lactose monohydrate (100 g) to the hot mixture with vigorous stirring.
-
Continue heating and stirring. The reaction is typically complete about 45 minutes after the addition of lactose is finished. Monitor the reaction by TLC (e.g., using CH₂Cl₂:acetone 10:1).
-
Prepare an ice-water mixture (2700 mL) in a 4-L beaker.
-
Carefully pour the hot reaction mixture into the ice-water with gentle stirring.
-
Continue stirring the mixture gently overnight at room temperature to allow the product to precipitate fully.
-
Collect the precipitated solid by filtration.
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Wash the solid with water.
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For further purification, dissolve the crude product in a suitable solvent like dichloromethane (500 mL).
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Wash the organic solution with aqueous sodium bicarbonate solution.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane-methanol).[1]
Visualizations
Troubleshooting Workflow for this compound Synthesis Scale-Up
Caption: A logical workflow for troubleshooting common scale-up issues.
References
effective removal of residual acetic acid and catalyst post-reaction
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual acetic acid and catalysts after a chemical reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove acetic acid from my reaction mixture?
Acetic acid can be challenging to remove due to its high boiling point (118-119 °C) and its miscibility with both aqueous and many organic solvents. Simple evaporation is often inefficient, and its acidic nature can complicate purification if your target compound is acid-sensitive.[1]
Q2: What is the most common method for removing residual acetic acid?
The most common method is a liquid-liquid extraction using a mild aqueous base.[2] By washing the organic layer with a solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acetic acid is neutralized to form sodium acetate.[3][4] This salt is highly water-soluble and partitions into the aqueous layer, which is then separated and discarded.[5]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on your reaction's specific needs.
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Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity. However, their removal from the reaction mixture is typically more complex.[6][7]
-
Heterogeneous catalysts are in a different phase (usually a solid in a liquid reaction mixture), which makes their separation after the reaction—often by simple filtration—much easier.[6][8]
Q4: My heterogeneous catalyst is a very fine powder and clogs the filter paper. What should I do?
For very fine or colloidal solids, you can try filtering the mixture through a pad of Celite (diatomaceous earth).[9] Another effective technique is centrifugation, which pellets the fine particles at the bottom of a tube, allowing you to decant the liquid product.[7][9]
Q5: What are "catalyst scavengers" and when should I use them?
Catalyst scavengers are materials, often silica-based or activated carbon, that bind to and adsorb dissolved metal catalysts.[10][11] They are used to remove residual homogeneous catalysts from a solution. After stirring the reaction mixture with the scavenger for a period, the solid scavenger with the bound catalyst is simply filtered off. This is a crucial step in pharmaceutical development to reduce heavy metal content to acceptable levels (often in the parts-per-million range).[10]
Troubleshooting Guides
Issue 1: Residual Acetic Acid Detected After Aqueous Workup
| Possible Cause | Solution |
| Insufficient Base | The amount of bicarbonate solution used was not enough to neutralize all the acetic acid. |
| Poor Partitioning | Acetic acid has some solubility in organic solvents, and a single wash may not be sufficient.[2] |
| Emulsion Formation | An emulsion between the organic and aqueous layers prevented efficient separation. |
Detailed Solutions:
-
Repeat Washes: Wash the organic layer two to three more times with fresh saturated sodium bicarbonate solution. Monitor the aqueous layer for the cessation of CO₂ bubbling, which indicates that the acid has been neutralized.
-
Use Brine: After the bicarbonate washes, wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and can aid in breaking up emulsions.[12]
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Azeotropic Distillation: If aqueous washes are problematic (e.g., if your product has some water solubility), consider removing the solvent and then adding a solvent like toluene or heptane and evaporating again. This forms a low-boiling azeotrope with the residual acetic acid, effectively carrying it away.[3]
Issue 2: Catalyst Deactivation or Incomplete Removal
| Possible Cause | Solution |
| Catalyst Poisoning | Impurities in the starting materials or solvent have deactivated the catalyst.[13] |
| Catalyst Leaching (Heterogeneous) | The solid catalyst is not stable under the reaction conditions and has partially dissolved into the reaction mixture. |
| Ineffective Scavenging (Homogeneous) | The chosen scavenger has a low affinity for the specific metal catalyst, or the product is competing for binding sites. |
Detailed Solutions:
-
Purify Reagents: Ensure all starting materials and solvents are pure and dry before starting the reaction to prevent catalyst poisoning.
-
Combine Methods: If leaching of a heterogeneous catalyst is suspected, first filter the solid catalyst and then treat the filtrate with a metal scavenger to remove the dissolved species.[10]
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Screen Scavengers: Test a small panel of different scavengers (e.g., thiol-based, amine-based, activated carbon) to find the most effective one for your specific catalyst while minimizing product loss.
Quantitative Data on Removal Methods
Table 1: Efficiency of Acetic Acid Removal Techniques
| Method | Typical Residual Level | Advantages | Disadvantages |
| Aqueous Bicarbonate Wash | < 1% | Fast, inexpensive, highly effective for neutralization. | Not suitable for water-soluble or base-sensitive compounds. |
| Azeotropic Distillation (Toluene) | < 0.5% | Effective for non-volatile products; avoids aqueous conditions. | Requires an additional solvent and evaporation step. |
| Rotary Evaporation (High Vacuum) | 1-5% | Simple, no additional reagents needed. | Often incomplete due to high boiling point; can require high heat.[1] |
| Secondary Drying | < 0.5 wt% | Can remove final traces of volatile acids like acetic acid.[14] | Can be time-consuming (e.g., 24 hours).[14] |
Table 2: Comparison of Catalyst Removal Methods
| Method | Type of Catalyst | Typical Removal Efficiency | Scalability |
| Filtration | Heterogeneous | > 99% | Excellent |
| Centrifugation | Heterogeneous | > 98% | Good, but can be batch-limited |
| Adsorption (Scavengers) | Homogeneous | > 95% (can reach ppm levels)[10] | Excellent |
| Precipitation & Washing | Homogeneous | 90-99%[11] | Good |
| Distillation | Homogeneous (Volatile) | > 99% | Moderate, depends on product stability |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Acetic Acid Removal
-
Transfer: Once the reaction is complete, cool the reaction mixture to room temperature and transfer it to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
First Wash: Add a volume of deionized water approximately equal to the organic layer volume. Shake gently and allow the layers to separate. Drain and discard the aqueous layer. This initial wash removes highly water-soluble byproducts.[2]
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, frequently venting to release the pressure from the CO₂ gas that is generated. Continue shaking until no more gas evolves.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the sodium bicarbonate wash (Step 3 & 4) one or two more times to ensure all acetic acid has been removed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This removes most of the residual water from the organic layer and helps break any emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2] Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Removal of a Heterogeneous Catalyst by Filtration
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Setup: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Pre-wetting: Wet the filter paper with a small amount of the reaction solvent to ensure a good seal.
-
Filtration: Turn on the vacuum and pour the reaction mixture into the center of the funnel. The liquid will be pulled into the flask, leaving the solid catalyst on the filter paper.
-
Washing: Wash the collected catalyst on the filter paper with a small amount of fresh, cold solvent to recover any product that may have been retained.
-
Collection: The filtrate in the flask contains your product. This solution can then be concentrated or subjected to further purification steps.
-
(Optional - Celite Pad): If the catalyst is very fine, add a 1-2 cm layer of Celite to the Büchner funnel before adding the filter paper. This creates a fine porous bed that prevents small particles from passing through.
Visualized Workflows
Caption: General post-reaction purification workflow.
Caption: Liquid-liquid extraction for acetic acid removal.
Caption: Workflow for removing a homogeneous catalyst via scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Bridging Heterogeneous and Homogeneous Catalysis: Concepts, Strategies, and Applications • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability and hydrolysis issues of lactose octaacetate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactose octaacetate. Here, you will find information to address common challenges related to the stability and hydrolysis of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally stable in solid form when stored in a dry environment. In solution, its stability is influenced by factors such as pH, temperature, and the solvent system. The acetyl ester linkages are susceptible to hydrolysis, particularly under basic conditions, which leads to deacetylation. The glycosidic bond between the glucose and galactose moieties can also be cleaved under strong acidic conditions. For a related compound, sucrose octaacetate, it has been noted that it slowly hydrolyzes in water, with 0.25% of its acetate bonds breaking after one hour at boiling temperatures and 0.20% after five days at 40°C.[1]
Q2: How should I store stock solutions of this compound?
A2: For short-term storage, stock solutions of this compound can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store them at -80°C, where they can be stable for up to six months.[] It is advisable to use a non-aqueous, aprotic solvent for the stock solution if possible, such as anhydrous DMSO or ethanol, to minimize hydrolysis during storage.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH).[3] Due to the hydrophobic nature imparted by the eight acetyl groups, it has low solubility in water.[3] For aqueous-based experiments, it is often necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution.
Q4: What are the primary degradation products of this compound?
A4: The degradation of this compound can occur through two main pathways. The most common is the hydrolysis of the acetyl ester groups (deacetylation), which results in partially acetylated lactose molecules and, ultimately, lactose. The second pathway is the cleavage of the β-1,4-glycosidic bond, which breaks the disaccharide into its constituent monosaccharides, glucose and galactose (or their acetylated forms). Deacetylation is more likely to occur under basic conditions, while glycosidic bond cleavage is favored under strong acidic conditions.
Q5: Can I monitor the hydrolysis of this compound in my experiment?
A5: Yes, several analytical techniques can be used to monitor the hydrolysis of this compound. High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) or Charged Aerosol Detector (CAD) can be used to separate and quantify this compound and its hydrolysis products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring the deacetylation process in real-time by observing the disappearance of acetyl proton signals and the appearance of hydroxyl protons.[5][6][7][8][9] Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of the purity and degradation of the compound.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | This compound has low aqueous solubility. The addition of an aqueous buffer to a stock solution in an organic solvent can cause it to precipitate. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Use a formulation aid, such as PEG300 or Tween-80, to improve solubility.[]- Gently warm and sonicate the solution to aid dissolution, but be mindful of potential temperature-induced hydrolysis.[] |
| Unexpected Biological Activity or Lack Thereof | The compound may have hydrolyzed to lactose or partially deacetylated forms, which may have different biological activities. | - Prepare solutions fresh before each experiment.- Verify the integrity of the compound in your final experimental solution using an appropriate analytical method like HPLC or TLC.[10]- Ensure your solvent and buffer systems are at a pH that minimizes hydrolysis (ideally neutral or slightly acidic). |
| pH of the Solution Drifts Over Time | Hydrolysis of the acetyl groups releases acetic acid, which can lower the pH of an unbuffered or weakly buffered solution. | - Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.- Monitor the pH of your solution during the experiment and adjust as necessary. |
| Inconsistent Results Between Experiments | This could be due to batch-to-batch variations in the purity of this compound or inconsistent solution preparation and handling. | - Confirm the purity of each new batch of this compound upon receipt using NMR or another suitable method.[11][12]- Standardize your solution preparation protocol, including the solvent, temperature, and mixing time.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Formation of a "Sandy" or Crystalline Precipitate After Prolonged Incubation | If significant hydrolysis to lactose occurs, the lactose can crystallize out of the solution, especially if its concentration exceeds its solubility limit. | - If possible, lower the initial concentration of this compound to prevent the concentration of lactose from reaching its solubility limit upon hydrolysis.- Analyze the precipitate to confirm its identity (e.g., via IR spectroscopy or melting point). |
Quantitative Stability Data
Direct quantitative data on the hydrolysis kinetics of this compound is limited in the literature. However, data from the closely related compound, sucrose octaacetate, can provide some insight into its stability.
Table 1: Hydrolysis of Sucrose Octaacetate in Water [1]
| Condition | Duration | Extent of Acetate Ester Bond Hydrolysis |
| Boiling Water | 1 hour | 0.25% |
| 40°C Water | 5 days | 0.20% |
This data suggests that under neutral pH, the hydrolysis of the acetyl groups is a slow process at moderate temperatures.
Table 2: Qualitative Stability of Acetyl Esters Based on pH (Inferred from studies on similar compounds like diamorphine)[13][14]
| pH Range | Expected Stability of Acetyl Esters |
| Acidic (pH < 6) | High stability, slow hydrolysis. |
| Neutral (pH 6-7.5) | Moderate stability, slow hydrolysis. |
| Alkaline (pH > 7.5) | Low stability, rapid hydrolysis (deacetylation). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.[15][16][17][18][19]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Aim for 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products without being overwhelmed.[15]
Protocol 2: Stability-Indicating HPLC-RI Method
This protocol describes a High-Performance Liquid Chromatography method with Refractive Index detection for the analysis of this compound and its potential hydrolysis products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: An amino-terminated or C18 column suitable for carbohydrate analysis (e.g., Luna NH2, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and purified water (e.g., 75:25 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound, lactose, glucose, and galactose of known concentrations in the mobile phase.
-
Sample Solutions: Dilute the samples from the forced degradation study (Protocol 1) or other stability studies to a concentration within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to establish the retention times for each compound and to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed using the calibration curves.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the hydrolysis of this compound in solution.
References
- 1. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 4. spectralabsci.com [spectralabsci.com]
- 5. researchgate.net [researchgate.net]
- 6. 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis - Magritek [magritek.com]
- 7. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma | Semantic Scholar [semanticscholar.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biomedres.us [biomedres.us]
- 17. pharmasm.com [pharmasm.com]
- 18. asianjpr.com [asianjpr.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimization of Catalyst Concentration for Efficient Lactose Acetylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acetylation of lactose. Our aim is to help you optimize your experimental workflow for efficient synthesis of acetylated lactose derivatives.
Troubleshooting Guide
Low product yield, incomplete reactions, and product purification issues are common hurdles in lactose acetylation. This guide provides a systematic approach to identifying and resolving these challenges.
Issue 1: Low Yield or Incomplete Reaction
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Concentration | While sodium acetate is a commonly used catalyst, its concentration is crucial. An insufficient amount may lead to a slow or incomplete reaction. Conversely, an excessively high concentration does not necessarily improve the yield and can complicate purification. Start with a molar ratio of lactose to sodium acetate of approximately 1:1.25 and optimize from there.[1][2] |
| Inadequate Reaction Temperature | The reaction temperature significantly influences the rate of acetylation. For conventional heating with acetic anhydride and sodium acetate, temperatures around 100°C are often employed.[3] Microwave-assisted synthesis can drastically reduce reaction times and may require different temperature settings.[1][2] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to the formation of degradation byproducts. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5][6] If the starting material is still present after the initially planned duration, extend the reaction time. For microwave-assisted synthesis, reaction times can be as short as 10-20 minutes to achieve high yields.[1] |
| Moisture in Reagents or Glassware | Acetic anhydride readily hydrolyzes in the presence of water, which will reduce its effectiveness as the acetylating agent. Ensure that all reagents are anhydrous and that glassware is thoroughly dried before use. |
| Catalyst Deactivation | While sodium acetate is a robust catalyst for this reaction, prolonged exposure to harsh conditions or impurities could potentially reduce its efficacy. Ensure the catalyst is of high purity. In broader catalytic applications, deactivation can occur through poisoning, fouling, or thermal degradation.[7][8][9][10][11] |
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Acetic Anhydride | After the reaction is complete, the mixture is typically poured into ice water to precipitate the lactose octaacetate and hydrolyze any remaining acetic anhydride.[1][2][4] Stirring the aqueous mixture for several hours helps ensure complete hydrolysis. |
| Formation of α and β Anomers | The acetylation of lactose typically yields a mixture of α and β anomers of this compound.[4][12] The desired anomer can often be selectively crystallized. Recrystallization from 95% ethanol or a mixture of dichloromethane and methanol is a common method for purification.[1][2][4][12] |
| Co-precipitation of Sodium Acetate | Thoroughly washing the crude precipitated product with water is essential to remove the sodium acetate catalyst and other water-soluble impurities.[1][2] |
| Formation of Partially Acetylated Byproducts | Incomplete acetylation can result in a mixture of partially acetylated lactose derivatives, which can complicate purification. These byproducts are generally more polar than the fully acetylated product. Purification can be achieved using column chromatography. Monitoring the reaction by TLC can help ensure the reaction goes to completion, minimizing the formation of these intermediates.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of sodium acetate for lactose acetylation?
A1: A common starting point is a molar ratio of approximately 1:1.25 of lactose to sodium acetate when using acetic anhydride as the acetylating agent.[1][2] However, the optimal concentration can depend on other reaction conditions such as temperature and reaction time. It is advisable to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific setup.
Q2: How can I monitor the progress of my lactose acetylation reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4][5][6] A suitable mobile phase, such as ethyl acetate/methanol/water (17:2:1), can be used.[1] The disappearance of the polar lactose spot at the baseline and the appearance of a new, less polar product spot (this compound) indicates the progression of the reaction.
Q3: My final product is a mixture of α and β anomers. How can I isolate the desired anomer?
A3: The separation of α and β anomers of this compound is typically achieved through recrystallization.[4][12] Solvents such as 95% ethanol or a mixture of dichloromethane and methanol have been successfully used.[1][2][4][12] The purity and anomeric ratio of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][12][13]
Q4: Can I use a different catalyst for lactose acetylation?
A4: While sodium acetate is widely used, other catalysts have been reported for acetylation reactions, including iodine and pyridine.[1] The choice of catalyst will influence the reaction conditions and potentially the product distribution.
Q5: What are the key safety precautions to take during lactose acetylation?
A5: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so it is important to control the rate of addition of reagents and to have a cooling bath on standby.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a method described for the efficient synthesis of this compound.[1][2]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
95% Ethanol
-
Round-bottom flask
-
Microwave reactor
-
Stir bar
-
Beaker
-
Ice bath
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.[1]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[1]
-
After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of ice-cold distilled water.
-
Stir the mixture vigorously for several hours to allow the this compound to precipitate.
-
Collect the white solid product by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted reagents and catalyst.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven.
-
Characterize the final product using techniques such as NMR to confirm its structure and purity.[1]
Protocol 2: Conventional Heating Synthesis of this compound
This protocol is based on established methods for lactose acetylation using conventional heating.[3][4]
Materials:
-
Anhydrous D-lactose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Dichloromethane
-
Methanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Beaker
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 part anhydrous D-lactose with 9 parts acetic anhydride and 0.25 parts anhydrous sodium acetate by weight.[4]
-
Heat the mixture to 100°C with stirring for approximately 2 hours.[3]
-
Monitor the reaction by TLC until the lactose is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice water.
-
Stir the mixture until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a dichloromethane/methanol solvent system.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Lactose Acetylation
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Catalyst | Sodium Acetate[1][2] | Sodium Acetate[3][4] |
| Reactant Ratio (Lactose:Acetic Anhydride:Catalyst) | Molar ratio approx. 1:9:1.2[1] | Weight ratio approx. 1:9:0.25[4] |
| Temperature | N/A (Power in Watts)[1] | ~100°C[3] |
| Reaction Time | 10-20 minutes[1] | ~2 hours[3] |
| Typical Yield | 85-90%[1] | ~85%[3] |
Visualizations
Caption: Experimental workflow for lactose acetylation.
Caption: Troubleshooting workflow for lactose acetylation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijset.com [ijset.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Conventional vs. "Green" Microwave Synthesis of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
The acetylation of lactose to form lactose octaacetate is a fundamental transformation in carbohydrate chemistry, yielding a versatile intermediate for the synthesis of various bioactive molecules and drug delivery systems. This guide provides a comparative analysis of the conventional thermal synthesis versus a "green" microwave-assisted approach, offering insights into the efficiency, environmental impact, and practical application of each method. The data presented is supported by experimental findings to aid researchers in selecting the optimal synthetic route for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from comparative studies on the synthesis of this compound, highlighting the key performance indicators of each method.
| Parameter | Conventional Synthesis | "Green" Microwave Synthesis | Reference |
| Reaction Time | 60 minutes | 10 - 20 minutes | [1] |
| Yield | 85% | Up to 91% | [1] |
| Energy Source | Oil bath / Heating mantle | Microwave Irradiation | |
| Solvent | Typically requires a solvent | Solvent-free | [2] |
| Microwave Synthesis: Time-Dependent Yield | ||
| Reaction Time (minutes) | Yield (%) | Reference |
| 10 | 78 | [1] |
| 15 | 91 | [1] |
| 20 | 91 | [1] |
| 30 | 39 | [1] |
Experimental Workflows and Logical Relationships
The diagram below illustrates the distinct workflows of the conventional and "green" microwave synthesis of this compound, emphasizing the key differences in their procedural steps and resource utilization.
References
A Comparative Study of the Physicochemical Properties of Lactose Octaacetate and Sucrose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of two common disaccharide peracetates: lactose octaacetate and sucrose octaacetate. Understanding these properties is crucial for applications in drug delivery, materials science, and as chemical intermediates. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a visual workflow for their synthesis and analysis.
Introduction
This compound and sucrose octaacetate are fully acetylated derivatives of the disaccharides lactose and sucrose, respectively. The acetylation of the hydroxyl groups significantly alters the physical and chemical characteristics of the parent sugars, rendering them hydrophobic and soluble in organic solvents. While both are white crystalline solids, their distinct structural differences, arising from the different glycosidic linkages and monosaccharide compositions of lactose (galactose-glucose) and sucrose (glucose-fructose), lead to notable variations in their physicochemical profiles.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of this compound and sucrose octaacetate based on available experimental data.
| Property | This compound | Sucrose Octaacetate |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ |
| Molecular Weight | 678.59 g/mol | 678.59 g/mol |
| Melting Point | 75-78 °C[1][2], 139-141 °C (β-anomer)[3] | 82-89 °C[4][5][6] |
| Boiling Point | 683.1 °C at 760 mmHg | 250 °C at 1 mmHg[4], 260 °C (decomposes at ~285 °C)[4] |
| Density | 1.37 g/cm³ | 1.27 g/cm³ at 16 °C[4], 1.28 g/cm³ (glassy form at 20 °C)[4] |
| Solubility in Water | Insoluble | Slightly soluble (0.25 to 1.4 g/L at room temperature)[4][7] |
| Solubility in Organic Solvents | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH)[3]. Soluble in DMSO: ≥ 5 mg/mL[8]. | Soluble in ethanol, diethyl ether, acetone, benzene, chloroform, toluene[4]. Solubility in ethanol: 90 g/L[9]. Soluble in methanol and chloroform[5]. |
| Appearance | White crystalline solid | Colorless needles or white powder[4][5] |
| Optical Rotation [α]D | Not consistently reported | +59.79° (c=1, chloroform)[4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and determination of key physicochemical properties of lactose and sucrose octaacetate.
Synthesis of Octaacetylated Disaccharides
A common and effective method for the synthesis of both lactose and sucrose octaacetate is through acetylation using acetic anhydride with a catalyst.
Materials:
-
D-(+)-Lactose monohydrate or Sucrose
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
Ethanol (95%) for recrystallization
-
Ice
Procedure:
-
In a round-bottom flask, combine the respective disaccharide (lactose or sucrose) and anhydrous sodium acetate.
-
Carefully add an excess of acetic anhydride to the flask.
-
Heat the mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then slowly poured into a beaker containing a mixture of ice and water with vigorous stirring. This will precipitate the crude product and hydrolyze the excess acetic anhydride.
-
The white solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then purified by recrystallization from hot ethanol (95%) to yield the pure octaacetate derivative.
Determination of Melting Point
The melting point is a crucial indicator of purity and can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the dried, crystalline sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C per minute) initially.
-
As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate determination.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted. For a pure compound, this range should be narrow (typically 1-2 °C).
Determination of Solubility
The solubility of the compounds in various solvents can be determined quantitatively using the shake-flask method.
Procedure:
-
An excess amount of the solid octaacetate is added to a known volume of the desired solvent in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.
-
A known volume of the saturated solution is then carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated and expressed in grams per 100 mL or moles per liter.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of both lactose and sucrose octaacetate.
Caption: General workflow for the synthesis and purification of octaacetylated disaccharides.
References
- 1. Sucrose octapropionate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. synthose.com [synthose.com]
- 4. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. epa.gov [epa.gov]
- 7. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sucrose octaacetate, 98% | Fisher Scientific [fishersci.ca]
The Litmus Test for Lactose Octaacetate Purity: A Comparative Guide to ¹H NMR and Melting Point Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two common analytical techniques for validating the purity of lactose octaacetate: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and melting point analysis. While both methods are widely used, this guide will demonstrate, with supporting data and protocols, the superior accuracy and reliability of ¹H NMR for this specific compound, particularly in distinguishing between its anomeric forms.
The primary purity concern for β-lactose octaacetate, a key intermediate in synthetic carbohydrate chemistry, is the presence of its α-anomer. The subtle structural difference between these diastereomers significantly impacts their physical properties and can affect the outcomes of subsequent reactions. This guide will delve into the experimental nuances of each technique to provide a clear rationale for selecting the most appropriate method for purity validation.
At a Glance: ¹H NMR vs. Melting Point Analysis
| Feature | ¹H NMR Spectroscopy | Melting Point Analysis |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Determines the temperature range over which a solid substance transitions to a liquid. |
| Specificity | High; can distinguish between subtle structural differences, such as anomers. | Low; the melting range can be influenced by various impurities and the presence of mixed isomers. |
| Quantitative Analysis | Yes (qNMR); can accurately determine the ratio of anomers and the presence of other impurities. | Indirect; a broad or depressed melting range suggests impurity but does not quantify it. |
| Sensitivity | High; can detect minor impurities. | Lower; insensitive to small amounts of impurities, especially if they are structurally similar. |
| Sample Requirement | Typically 5-25 mg dissolved in a deuterated solvent. | Small amount of solid sample. |
| Throughput | Moderate; sample preparation and data acquisition can take several minutes per sample. | High; multiple samples can often be analyzed simultaneously. |
| Equipment Cost | High | Low to moderate |
Experimental Deep Dive: Unmasking Impurities
The key to assessing the purity of this compound lies in the ability to differentiate and quantify the α and β anomers. The following experimental data highlights the strengths and weaknesses of each analytical method in this regard.
¹H NMR Spectroscopy: A Window into Molecular Structure
¹H NMR spectroscopy provides a detailed fingerprint of a molecule, with each proton signal corresponding to a specific chemical environment. For this compound, the anomeric protons (the protons on the carbon atom adjacent to two oxygen atoms) of the glucose and galactose rings are particularly informative.
Key Diagnostic Signals for Anomeric Purity:
A study on the preparation of β-lactose octaacetate has shown that the anomeric region of the ¹H NMR spectrum is crucial for determining the ratio of α and β anomers[1][2][3]. The signals for the anomeric protons of the glucose unit (H-1I) are well-resolved and can be used for quantification.
| Anomer | Chemical Shift (δ) of Anomeric Proton (H-1I) | Coupling Constant (J) |
| β-anomer | 5.66 ppm | J1,2 = 8.5 Hz (doublet) |
| α-anomer | (Not explicitly stated in the primary source, but distinct from the β-anomer) | (Distinct from the β-anomer) |
Data sourced from a study on the preparation of β-lactose octaacetate[1][2].
The integration of these distinct signals allows for the precise calculation of the α:β anomeric ratio, providing a quantitative measure of purity. For instance, a highly pure sample of β-lactose octaacetate was shown to have an α:β ratio of approximately 1:275, as determined by ¹H NMR[1][3].
Melting Point Analysis: A Macroscopic View of Purity
Melting point is a physical property that is sensitive to the presence of impurities. A pure crystalline solid typically has a sharp melting point, while an impure sample will melt over a broader temperature range and at a lower temperature than the pure substance.
However, for this compound, the melting point is a less reliable indicator of anomeric purity. The presence of the α-anomer as an impurity can lead to a depressed and broadened melting range, but the extent of this change is not always proportional to the amount of impurity. Furthermore, literature values for the melting point of this compound vary significantly, likely due to varying anomeric compositions in the measured samples.
| Reported Melting Point Range (°C) | Purity Specification |
| 75-78 | 95%[4] |
| 83-85 | 97%[5] |
| 89-91.5 | Not specified[6] |
| 94.0-97.5 | Highly pure β-anomer (α:β ≈ 1:275)[1][3] |
| 139-141 | Min. 98%[7] |
| 142 | >95.0% (HPLC)(qNMR) |
This wide range of reported melting points underscores the unreliability of this method for the precise determination of anomeric purity. One study explicitly proposes that the melting point is not a reliable criterion of purity for β-lactose octaacetate and that ¹H NMR spectroscopy is the more confident method[1][2].
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Determination
This protocol is a general guideline for determining the purity of this compound with respect to its anomeric composition.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a precise volume of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., dimethyl sulfone) if absolute quantification is desired. For determining the anomeric ratio, an internal standard is not strictly necessary.
-
Transfer the solution to a clean NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (a higher field strength, e.g., 400 MHz or greater, is recommended for better signal resolution).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons. A D1 of at least 5 times the longest T1 value is recommended.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to the anomeric protons of the α and β anomers.
-
Calculate the molar ratio of the anomers from the integral values. The purity can be expressed as the percentage of the desired anomer.
-
Melting Point Analysis (Following USP General Chapter <741>)
This protocol is a general guideline for determining the melting range of this compound.
-
Apparatus Calibration:
-
Calibrate the melting point apparatus using appropriate USP Melting Point Reference Standards.
-
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a uniform height of 2-4 mm.
-
-
Melting Range Determination (Class I Method):
-
Insert the capillary tube into the heating block of the apparatus.
-
Heat the block at a rapid rate to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded range is the melting range of the sample.
-
Conclusion: The Verdict on Purity Validation
For the validation of this compound purity, particularly concerning the critical differentiation of α and β anomers, ¹H NMR spectroscopy is the demonstrably superior method . Its ability to provide detailed structural information allows for the direct and quantitative assessment of anomeric ratios, offering a level of precision that melting point analysis cannot match.
While melting point analysis remains a useful, rapid, and accessible technique for a preliminary assessment of purity for many crystalline compounds, its utility for this compound is limited by the significant overlap in the melting ranges of different anomeric mixtures and the lack of a sharp, well-defined melting point for anything other than the highly purified β-anomer.
For researchers requiring unambiguous and quantifiable purity data for this compound to ensure the integrity of their downstream applications, embracing ¹H NMR as the primary validation tool is the recommended and more scientifically rigorous approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6291-42-5 this compound AKSci 9533AB [aksci.com]
- 5. This compound, CAS No. 6291-42-5 - iChemical [ichemical.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. synthose.com [synthose.com]
Monitoring Lactose Acetylation: A Comparative Guide to Thin-Layer Chromatography and Alternative Methods
For researchers engaged in the synthesis of acetylated carbohydrates, real-time monitoring of reaction progress is crucial for optimizing yields and ensuring purity. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring the acetylation of lactose. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their laboratory needs.
Introduction to Lactose Acetylation
Lactose, a disaccharide composed of galactose and glucose, is a key starting material in the synthesis of various biologically active molecules and drug delivery systems. Its acetylation is a fundamental transformation, often serving as a protective step or to modify its physicochemical properties. The reaction typically involves treating lactose with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. Monitoring the conversion of the highly polar lactose to its less polar acetylated forms, such as lactose octaacetate, is essential for determining the reaction endpoint.
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Monitoring Tool
TLC is a widely used chromatographic technique for its simplicity, speed, and low cost, making it an excellent choice for routine reaction monitoring.[1] The principle relies on the differential partitioning of the reaction components between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system). As the reaction proceeds, the more polar lactose starting material will have a lower retention factor (Rf), appearing closer to the baseline, while the less polar acetylated products will travel further up the plate, exhibiting higher Rf values.
Experimental Protocol: TLC Monitoring of Lactose Acetylation
This protocol outlines the steps for monitoring the acetylation of lactose using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Lactose
-
Acetic anhydride
-
Sodium acetate (catalyst)
-
Developing chamber
-
Solvent system (e.g., Dichloromethane:Acetone 10:1 v/v or Ethyl acetate:Methanol:Water 17:2:1 v/v/v)[2][3]
-
Visualization reagent (e.g., 5% H2SO4 in ethanol or p-anisaldehyde solution)[2][4]
-
Capillary tubes for spotting
-
Heat gun or hot plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve lactose in a suitable solvent and add the acetylating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate).
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) at different time points (e.g., t=0, t=1h, t=2h, etc.).
-
Spotting:
-
Dissolve a small amount of lactose in a suitable solvent to serve as the starting material standard.
-
Using a capillary tube, spot the lactose standard on the "SM" and "co-spot" lanes.
-
At t=0, take a small aliquot of the reaction mixture and spot it on the "co-spot" and "RM" lanes.
-
Continue to take aliquots from the reaction mixture at regular intervals and spot them on subsequent "RM" lanes.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly. Visualize the spots by either:
-
UV light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background.
-
Staining: Dip the plate in a visualization reagent (e.g., 5% H2SO4 in ethanol) and then heat it with a heat gun or on a hot plate until colored spots appear.[2]
-
-
Analysis: Observe the disappearance of the lactose spot (lower Rf) and the appearance of the acetylated lactose product spot (higher Rf) over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. For the dichloromethane:acetone (10:1) system, this compound has been reported to have an Rf value of approximately 0.6.[2]
Comparison of Analytical Techniques
While TLC is a valuable tool, other analytical methods offer quantitative data and higher resolution. The choice of technique often depends on the specific requirements of the research, available instrumentation, and budget.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential migration on a solid stationary phase via a liquid mobile phase through capillary action.[5] | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | Differential partitioning of volatile analytes between a gas mobile phase and a solid or liquid stationary phase.[5] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Sample Type | Non-volatile compounds | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds (derivatization often required for sugars) | Soluble compounds |
| Speed | Fast (15-60 min) | Moderate to Fast (5-30 min per sample) | Moderate (10-60 min per sample) | Fast (1-10 min per sample) |
| Cost | Low (consumables are inexpensive) | High (instrumentation and solvents are costly) | High (instrumentation and gases can be expensive) | Very High (instrumentation and cryogens are expensive) |
| Ease of Use | Simple, minimal training required | Requires expertise for method development and operation | Requires expertise for method development and operation | Requires significant expertise for operation and data interpretation |
| Quantification | Semi-quantitative (visual estimation) to quantitative (with densitometry or image analysis).[6][7] | Highly quantitative and reproducible.[8] | Highly quantitative and reproducible. | Highly quantitative.[9] |
| Sensitivity | Moderate | High | Very High | Moderate |
| Throughput | High (multiple samples on one plate) | Moderate (sequential injections) | Moderate (sequential injections) | Low to Moderate |
Table 1. Comparison of Analytical Techniques for Monitoring Lactose Acetylation.
Alternative Monitoring Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of sugar mixtures.[8] It offers high resolution and sensitivity, allowing for the separation and quantification of lactose and its various acetylated isomers. However, HPLC requires more expensive equipment and solvents, and method development can be time-consuming.[5] For sugars that lack a UV chromophore, a refractive index (RI) detector or derivatization is necessary.[8]
Gas Chromatography (GC)
GC can be used for the analysis of sugars, but it typically requires derivatization to make the non-volatile sugars amenable to vaporization. This adds an extra step to the sample preparation process. GC offers excellent separation and sensitivity but is generally more complex to operate than TLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about the molecules in a reaction mixture.[9] It can be used to monitor the disappearance of lactose signals and the appearance of new signals corresponding to the acetylated product. While providing rich information, NMR instruments are expensive and require specialized knowledge for operation and data analysis.
Logical Relationship of Method Selection
The choice of an analytical method for monitoring lactose acetylation is a balance of several factors. The following diagram illustrates the decision-making process based on key experimental needs.
Conclusion
TLC proves to be a highly effective, rapid, and economical method for the routine monitoring of lactose acetylation reactions, especially for determining the reaction endpoint. Its simplicity allows for high throughput and immediate qualitative feedback in a research setting. For applications requiring precise quantification of reactants and products, or detailed structural elucidation, more advanced techniques such as HPLC and NMR are superior alternatives. The choice of the most appropriate method will ultimately be guided by the specific analytical requirements, available resources, and the desired level of data granularity.
References
- 1. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. asahilab.co.jp [asahilab.co.jp]
A Comparative Guide to Catalysts in Lactose Peracetylation: Sodium Acetate vs. Iodine
For Researchers, Scientists, and Drug Development Professionals
The peracetylation of lactose is a fundamental reaction in carbohydrate chemistry, crucial for the synthesis of various bioactive molecules and pharmaceutical intermediates. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall efficiency. This guide provides an objective comparison of two commonly used catalysts, sodium acetate and iodine, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
| Catalyst | Typical Yield | Reaction Time | Reaction Temperature | Catalyst Type | Key Advantages |
| Sodium Acetate | 70-91% | 45 minutes to several hours | 50°C to 140°C (Conventional Heating); 15-20 minutes (Microwave) | Basic | Cost-effective, readily available, effective under various heating methods. |
| Iodine | 90-99% | Minutes to hours | Room temperature to moderate heating | Mild Lewis Acid | High yields, mild reaction conditions, solvent-free options. |
Delving into the Data: A Closer Look
Sodium Acetate: The Traditional Workhorse
Sodium acetate is a widely employed, cost-effective basic catalyst for the peracetylation of sugars.[1][2] Under conventional heating, the reaction of lactose with acetic anhydride in the presence of sodium acetate typically requires elevated temperatures, ranging from 50-60°C to as high as 140°C.[2] In a large-scale reaction where a mixture of acetic anhydride and sodium acetate was heated to nearly boiling before the addition of lactose, a crude yield of 70% was reported after approximately 45 minutes of reaction time once all the lactose was added.
Microwave-assisted synthesis using sodium acetate has been shown to dramatically reduce reaction times while achieving high yields. For instance, a yield of 91% for lactose octaacetate was obtained in just 15-20 minutes under microwave irradiation.[2] This highlights a significant advantage of sodium acetate when combined with modern heating techniques.
Iodine: The Efficient Alternative
Iodine has emerged as a powerful and mild Lewis acid catalyst for the peracetylation of carbohydrates.[3] It effectively catalyzes the reaction under solvent-free conditions, offering a greener alternative to traditional methods.[3] For the peracetylation of various sugars, iodine has been reported to provide excellent yields, typically in the range of 90-99%.[3]
While specific, directly comparable data for lactose peracetylation under the exact same conventional heating conditions as sodium acetate is limited in the reviewed literature, the general trend suggests that iodine can achieve higher yields under milder conditions. For some sugars, reactions catalyzed by iodine are reported to be complete within a short time at room temperature.
Experimental Protocols
Peracetylation of Lactose using Sodium Acetate (Conventional Heating)
This protocol is adapted from a reported large-scale synthesis.
Materials:
-
α-Lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, a mixture of acetic anhydride and anhydrous sodium acetate is heated to nearly boiling.
-
α-Lactose monohydrate is added portion-wise to the hot mixture, ensuring the temperature is maintained.
-
After the complete addition of lactose, the reaction mixture is stirred for approximately 45 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled and poured into a beaker containing a mixture of ice and water.
-
The mixture is stirred until the product precipitates completely.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. This provides the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Peracetylation of Lactose using Iodine (Solvent-Free)
This protocol is a general procedure for the peracetylation of sugars using an iodine catalyst.
Materials:
-
Lactose
-
Acetic anhydride (Ac₂O)
-
Iodine (I₂)
-
Sodium thiosulfate solution (for workup)
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
Procedure:
-
To a round-bottom flask, add lactose and a stoichiometric amount of acetic anhydride.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed successively with a sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the peracetylated lactose.
Visualizing the Process
Experimental Workflow: A Comparative Overview
Caption: A flowchart comparing the experimental workflows for lactose peracetylation using sodium acetate and iodine as catalysts.
Unveiling the Mechanisms
The catalytic mechanisms of sodium acetate and iodine in the peracetylation reaction differ significantly.
Sodium Acetate (Base-Catalyzed Mechanism):
In this proposed mechanism, the acetate ion from sodium acetate acts as a base, deprotonating a hydroxyl group on the lactose molecule. This increases the nucleophilicity of the oxygen, facilitating its attack on the electrophilic carbonyl carbon of acetic anhydride.
Caption: A simplified representation of the base-catalyzed peracetylation of lactose with sodium acetate.
Iodine (Lewis Acid Catalysis):
Iodine acts as a mild Lewis acid, activating the acetic anhydride. It polarizes one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of lactose.
Caption: A simplified representation of the Lewis acid-catalyzed peracetylation of lactose with iodine.
Conclusion
Both sodium acetate and iodine are effective catalysts for the peracetylation of lactose, each with distinct advantages. Sodium acetate is a cost-effective and versatile catalyst, particularly when coupled with microwave heating for rapid synthesis. Iodine, on the other hand, offers a milder, often solvent-free, and high-yielding alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost considerations, and environmental impact. For high-throughput applications or when seeking to minimize reaction times, microwave-assisted synthesis with sodium acetate is a compelling option. For syntheses where high purity and yield under mild, solvent-free conditions are paramount, iodine catalysis presents a strong case. Researchers and drug development professionals are encouraged to consider these factors when selecting the optimal catalytic system for their lactose peracetylation needs.
References
Cytotoxicity of Lactose Octaacetate: A Comparative Analysis Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of lactose octaacetate across different cell lines, supported by experimental data. The information presented is intended to assist researchers in evaluating the potential of this compound in various experimental and therapeutic contexts.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against several cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) values obtained from a key study. A higher CC50 value is indicative of lower cytotoxicity.
| Cell Line | Cell Type | Origin | CC50 (µg/mL)[1] |
| Madin-Darby Bovine Kidney (MDBK) | Epithelial | Bovine Kidney | 1100[1] |
| Madin-Darby Canine Kidney (MDCK) | Epithelial | Canine Kidney | 688[1] |
| Human Epithelial Type 2 (HEp-2) | Epithelial | Human Larynx | 533[1] |
The data indicates that this compound exhibits the lowest cytotoxicity against the MDBK cell line, followed by MDCK and HEp-2 cells[1].
Experimental Protocols
The cytotoxicity of this compound was determined using a neutral red uptake assay. This method assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.
Neutral Red Uptake Assay Protocol[1]
-
Cell Seeding: Confluent monolayer cultures of MDBK, HEp-2, or MDCK cells were seeded in 96-well plates.
-
Compound Exposure: The cells were treated with a culture medium containing increasing concentrations of this compound. Control wells contained medium with no compound.
-
Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
Cell Viability Measurement: After the incubation period, the viability of the cells was determined using a neutral red uptake assay. The amount of dye incorporated by the cells was quantified using an ELISA reader at a wavelength of 540 nm. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated.
Experimental Workflow
The following diagram illustrates the workflow for the cytotoxicity assessment of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the signaling pathways involved in the cytotoxic effects of this compound. Further investigation is required to elucidate the molecular mechanisms underlying its impact on cell viability. Therefore, a diagrammatic representation of the signaling pathway cannot be provided at this time.
Logical Relationship of Cytotoxicity
The following diagram illustrates the relationship between the concentration of this compound and its observed cytotoxic effect.
Caption: Relationship between this compound concentration and cytotoxicity.
References
Distinguishing Anomers of Lactose Octaacetate: A 2D NMR-Based Structural Confirmation Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comparative analysis of the α and β anomers of lactose octaacetate, detailing the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for their unambiguous structural confirmation.
The stereochemistry at the anomeric center significantly influences the biological and chemical properties of carbohydrates. In this compound, the orientation of the acetyl group at the C1 position of the glucose residue defines the α and β anomers. While one-dimensional (1D) ¹H NMR can provide initial indications, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignment.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the anomeric protons and carbons are particularly diagnostic for distinguishing between the α and β forms of this compound. The key difference lies in the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) of the glucose unit, as well as the chemical shift of the anomeric carbon (C-1).
| Nucleus | α-Lactose Octaacetate | β-Lactose Octaacetate | Key Differentiating Feature |
| Glc H-1 | ~6.3 ppm (d, J ≈ 3.6 Hz) | ~5.7 ppm (d, J ≈ 8.0 Hz) | The smaller coupling constant in the α-anomer is indicative of an axial-equatorial relationship between H-1 and H-2, while the larger coupling constant in the β-anomer reflects a diaxial relationship. |
| Gal H-1' | ~4.5 ppm (d, J ≈ 7.9 Hz) | ~4.5 ppm (d, J ≈ 7.9 Hz) | The chemical shift and coupling constant of the galactose anomeric proton are similar in both anomers as the stereochemistry at this center is the same. |
| Glc C-1 | ~89 ppm | ~92 ppm | The anomeric carbon in the α-anomer is typically shielded (appears at a lower chemical shift) compared to the β-anomer. |
| Gal C-1' | ~101 ppm | ~101 ppm | Similar to the anomeric proton, the chemical shift of the galactose anomeric carbon is largely unaffected by the anomeric configuration of the glucose unit. |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of lactose using acetic anhydride with a catalyst such as sodium acetate[1].
-
Reaction Setup: D-(+)-lactose monohydrate is mixed with acetic anhydride and anhydrous sodium acetate.
-
Heating: The mixture is heated, for instance, under microwave irradiation (e.g., 700 W for 10-30 minutes) or conventional heating[1][2].
-
Workup: The reaction mixture is poured into ice water to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from a solvent system like ethanol/water to yield the crystalline this compound[2]. The ratio of α and β anomers in the product can be influenced by the reaction conditions and purification method[3][4].
2D NMR Data Acquisition
-
Sample Preparation: Approximately 20 mg of the purified this compound is dissolved in 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube[2]. Tetramethylsilane (TMS) is used as an internal standard.
-
Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe[2].
-
¹H NMR: A standard 1D proton spectrum is acquired to determine the chemical shifts and coupling constants of the protons.
-
COSY: A gradient-enhanced COSY experiment is performed to establish proton-proton scalar couplings, identifying adjacent protons.
-
HSQC: A gradient-enhanced HSQC experiment is run to correlate proton signals with their directly attached carbon atoms.
-
HMBC: A gradient-enhanced HMBC experiment is performed to identify long-range correlations (2-3 bonds) between protons and carbons. The long-range coupling constant is typically set to around 8 Hz.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound anomers using 2D NMR.
Interpreting 2D NMR for Anomer Differentiation
COSY: The COSY spectrum is crucial for tracing the proton spin systems of the glucose and galactose residues. Starting from the well-resolved anomeric proton signals (H-1 of glucose and H-1' of galactose), one can walk through the correlations to identify the coupled protons (H-1 to H-2, H-2 to H-3, and so on) within each sugar ring.
HSQC: The HSQC spectrum provides a direct correlation between each proton and its attached carbon. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals from the COSY spectrum. For instance, the signal for the anomeric proton of glucose (H-1) will show a correlation to the anomeric carbon (C-1).
HMBC: The HMBC spectrum is key for confirming the overall structure and, critically, for differentiating the anomers through long-range correlations.
-
Glycosidic Linkage: A key correlation will be observed between the anomeric proton of the galactose unit (H-1') and the C-4 of the glucose unit, confirming the β(1→4) linkage.
-
Anomer Identification: For the α-anomer, a three-bond correlation is expected between the anomeric proton (H-1) and the C-5 of the glucose ring due to their spatial proximity in the axial orientation. This correlation is typically absent or very weak for the β-anomer where the anomeric proton is equatorial.
By integrating the data from these 2D NMR experiments, researchers can confidently assign the complete structure and stereochemistry of both this compound anomers, ensuring the integrity of their chemical entities for further research and development.
References
A Comparative Guide to the Biological Activities of Lactose Octaacetate and Inulin Acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two acetylated carbohydrate derivatives: lactose octaacetate and inulin acetates. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to be a valuable resource for researchers exploring the therapeutic potential of these compounds.
Overview of Biological Activities
This compound and inulin acetates, while both being acetylated sugars, exhibit distinct biological profiles. This compound has been primarily investigated for its antimicrobial and antiviral properties, with studies indicating low cytotoxicity to non-cancerous cell lines. In contrast, inulin acetates have garnered attention for their immunomodulatory effects, acting as agonists for Toll-like receptor 4 (TLR4), which suggests their potential as vaccine adjuvants and immunotherapeutic agents. The parent molecule, inulin, is also well-known for its prebiotic effects and potential anti-cancer properties, some of which may be retained or modified in its acetylated form.
Comparative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and inulin acetates. It is important to note that these results are compiled from different studies and a direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Antimicrobial and Antiviral Activity
| Compound | Activity | Organism/Virus | Quantitative Data (Concentration/Effect) | Reference |
| This compound | Antifungal | Aspergillus niger ATCC 1015, Penicillium sp., Rhizopus sp., Fusarium moniliforme ATCC 38932 | Slight to moderate activity (Specific MIC values not consistently reported) | [1] |
| Antiviral | Poliovirus 1 (PV-1) | Selectivity Index (SI) = 2.4 | [1] | |
| Antiviral | Herpes Simplex Virus-1 (HSV-1), Influenza A/H3N2, Coxsackievirus B1 | Inactive | [1] | |
| Inulin Acetates | Antifungal | Aspergillus niger, Fusarium oxysporum | Inhibition at 1 mg/mL | |
| Antifungal | Beauveria bassiana | Highest activity with short-chain inulin acetates (DP=7-9) at 5 mg/mL | ||
| Antibacterial | Gram-positive and Gram-negative bacteria | Inactive |
MIC: Minimum Inhibitory Concentration; SI: Selectivity Index; DP: Degree of Polymerization
Table 2: Cytotoxicity
| Compound | Cell Line | Assay | Quantitative Data (IC50/CC50) | Reference |
| This compound | MDBK (Madin-Darby Bovine Kidney) | Not specified | CC50 > 1000 µg/mL | [1] |
| HEp-2 (Human epithelial type 2) | Not specified | CC50 > 1000 µg/mL | [1] | |
| MDCK (Madin-Darby Canine Kidney) | Not specified | CC50 > 1000 µg/mL | [1] | |
| Lactose Caprate * | K562 (Human leukemia) | MTT | IC50 = 49.6 µg/mL | [2] |
| HeLa (Human cervical cancer) | MTT | IC50 = 57.2 µg/mL | [2] | |
| Inulin Acetates | B16-ova (Melanoma) | Tumor progression in mice | Significant delay in tumor progression | [3] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration. Note: Data for Lactose Caprate, a different lactose ester, is included for comparative insight into the potential of lactose derivatives against cancer cell lines.
Table 3: Immunomodulatory Effects
| Compound | Target/Cell Type | Effect | Cytokine Modulation | Reference |
| Lactose (parent molecule) | Pancreatic acinar cells, Macrophages | Anti-inflammatory | ↓ TNF-α, ↑ IL-10 | [4] |
| Inulin Acetates | Dendritic Cells, Macrophages (via TLR4) | Pro-inflammatory/Immunostimulatory | ↑ IL-8, ↑ TNF-α, ↑ IL-6 | [3] |
| Inulin (parent molecule) | Peripheral Blood Mononuclear Cells | Immunosuppressive | ↑ IL-10, ↑ FOXP3 expression | [5] |
TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; FOXP3: Forkhead box P3
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for Aspergillus species.
-
Media Preparation: RPMI 1640 medium supplemented with 2% glucose is used as the assay medium.
-
Inoculum Preparation: Fungal conidia are harvested and counted using a hemocytometer to prepare a standardized inoculum of 2-5 x 10^5 CFU/mL.
-
Assay Setup: The acetylated compounds are serially diluted in the assay medium in a 96-well microtiter plate. The fungal inoculum is then added to each well.
-
Incubation: Plates are incubated at 35°C for 48 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in no visible growth.
Plaque Reduction Assay for Antiviral Activity (e.g., HSV-1)
-
Cell Seeding: Vero cells are seeded in 24-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with the virus (e.g., HSV-1) at a specific multiplicity of infection (MOI) for 1 hour to allow for viral adsorption.
-
Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., methylcellulose) and varying concentrations of the test compound.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in treated wells is compared to untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Target cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
TLR4 Activation Assay
-
Cell Culture: Immune cells expressing TLR4, such as dendritic cells (e.g., DC2.4) or HEK293 cells genetically modified to express TLR4, are cultured.
-
Stimulation: The cells are stimulated with different concentrations of inulin acetates for a set period (e.g., 48 hours). A known TLR4 agonist like lipopolysaccharide (LPS) can be used as a positive control.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a downstream cytokine, such as Interleukin-8 (IL-8), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of cytokine produced in response to inulin acetate treatment is quantified and compared to untreated controls to determine the compound's agonistic activity. To confirm TLR4 specificity, the assay can be repeated in the presence of a TLR4 antagonist.[3]
Signaling Pathways and Experimental Workflows
Inulin Acetate-Induced TLR4 Signaling Pathway
Inulin acetates have been identified as agonists of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. A major pathway involved is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB.
Experimental Workflow for TLR4 Activation Assay
The following diagram illustrates the key steps in determining the TLR4 agonistic activity of inulin acetates.
Discussion and Future Directions
The available data suggests that this compound and inulin acetates have distinct and potentially complementary biological activities. This compound's antimicrobial and antiviral properties warrant further investigation, particularly to elucidate its mechanism of action and to explore its efficacy against a broader range of pathogens. While its cytotoxicity against normal cell lines is low, its potential as an anti-cancer agent remains largely unexplored.
Inulin acetates, on the other hand, show clear promise as immunomodulatory agents. Their ability to activate TLR4 suggests applications in vaccine development and cancer immunotherapy. Further research should focus on optimizing the degree of acetylation and the chain length of inulin to maximize this immunomodulatory potential while ensuring safety.
A significant gap in the current literature is the lack of direct comparative studies. Future research should aim to evaluate both compounds in parallel using standardized assays to provide a more definitive comparison of their biological activities. Additionally, the effects of both this compound and inulin acetates on the gut microbiota are largely unknown and represent an important area for future investigation, given the profound impact of gut microbes on host health and disease.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen-mimicking vaccine delivery system designed with a bioactive polymer (inulin acetate) for robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Lactose Octaacetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of lactose octaacetate, a compound recognized as harmful. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following hazard information:
| Hazard Category | GHS Classification | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | GHS07[1] | Warning[1] | H302: Harmful if swallowed[1] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1] |
While some data suggests this compound is readily degradable in the environment, it is crucial to prevent its release into sewage systems or waterways.[2] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including solid chemical waste and contaminated materials.
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.[5]
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents, strong acids, or bases.[2][6]
-
Waste Identification: All waste, including spilled materials and absorbents used for cleanup, should be treated as hazardous waste.[7]
2. Labeling the Hazardous Waste Container:
Proper labeling is a critical compliance step. The label must be securely affixed to the container and include the following information[8]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations or formulas)
-
The quantity of waste in the container
-
The date of waste generation
-
The physical state of the waste (solid)
-
The location of origin (e.g., laboratory name, room number)
-
The name and contact information of the principal investigator or responsible person
-
Applicable hazard pictograms (e.g., GHS07 for harmful)[8]
3. Storage of Hazardous Waste:
-
Location: Store the waste container in a designated satellite accumulation area near the point of generation.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the release of material in case of a leak.[7]
4. Disposal of Empty Containers:
Empty containers that held this compound must be managed carefully to ensure they are free of residual chemical:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[5][6] Water can be used, but a solvent that readily dissolves this compound may be more effective.
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[5][7] Add it to your designated this compound waste container.
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash.[5][6] Before doing so, completely remove or deface the original chemical label.[6][7]
5. Arranging for Waste Pickup:
-
Contact EHS: Do not dispose of chemical waste in the regular trash or down the drain.[8][9] Your institution's Environmental Health and Safety (EHS) office manages the collection and disposal of hazardous waste.[7][8]
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This may involve submitting a form or using an online system.[8]
-
Provide Information: Be prepared to provide the EHS office with a complete list of the chemicals in your waste container.[8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 6291-42-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Lactose octaacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Lactose octaacetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white crystalline solid. While some suppliers classify it as not hazardous, others indicate a GHS07 "Harmful" pictogram with the H302 hazard statement, "Harmful if swallowed"[1][2]. Therefore, it is crucial to handle this compound with appropriate caution.
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Chemical safety goggles | To protect against potential splashes or dust particles. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for normal use. A NIOSH-approved particulate respirator (e.g., N95) is recommended when handling large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
II. Operational Plan for Safe Handling
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures vary, with ranges of 0-8°C and refrigerated conditions being cited[3][4]. It is incompatible with heat and strong oxidizing agents[5].
Quantitative Storage and Physical Data:
| Parameter | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [3] |
| Molecular Formula | C₂₈H₃₈O₁₉ | |
| Molecular Weight | 678.59 g/mol | |
| Melting Point | 75-78 °C to 139-141 °C (Varies by supplier) | [3] |
| Storage Temperature | 0-8°C or refrigerated | [3][4] |
| Solubility | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, and MeOH | [3][5] |
B. Handling and Experimental Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation[4].
-
Dispensing: When weighing or transferring the solid, use techniques that minimize the creation of dust.
-
Spill Management:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[4].
-
Clean the spill area thoroughly with soap and water.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS): Review the specific disposal recommendations provided in the SDS from the supplier.
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department for specific disposal procedures.
-
Waste Collection:
-
Collect waste this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.
-
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal company, as coordinated by your EHS department.
IV. Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 6291-42-5 [sigmaaldrich.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. fishersci.com [fishersci.com]
- 5. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
